molecular formula C12H16O2 B2472936 (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid CAS No. 2248202-62-0

(2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid

Cat. No.: B2472936
CAS No.: 2248202-62-0
M. Wt: 192.258
InChI Key: TVAGSCAXJSENSY-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid is a chiral, non-natural amino acid derivative of significant interest in advanced medicinal chemistry and pharmaceutical research. Compounds featuring dimethylphenyl and methylpropanoic acid motifs are frequently investigated as key synthetic intermediates and core structures for developing novel bioactive molecules . This compound is of particular value in peptide engineering and drug discovery. Research on structurally similar (2S)-2-methyl-3-(2',6'-dimethyl-4'-hydroxyphenyl)-propionic acid (Mdp) has demonstrated its successful incorporation into opioid peptides, creating potent delta and mu opioid receptor antagonists . This indicates the potential of such sterically hindered, chiral phenylpropanoic acid derivatives to serve as critical building blocks for probing receptor-ligand interactions and modulating signal transduction pathways, especially where a positive charge is not required for binding. Furthermore, derivatives of 2-methylpropanoic acid and related structures are explored for their anti-proliferative properties. Synthetic compounds based on a 3-hydroxy-2,2-dimethylpropanoate scaffold have shown selective inhibitory activity against cancer cell lines, such as HCT-116 colon cancer cells, suggesting potential applications in oncology research . The specific stereochemistry (2S) of this product makes it a crucial reagent for synthesizing enantiomerically pure compounds, enabling studies on stereospecificity in biological activity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-3-(2,4-dimethylphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8-4-5-11(9(2)6-8)7-10(3)12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAGSCAXJSENSY-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@H](C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic Acid and the Broader Class of 2-Arylpropanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide to (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid and its structural analogs in the context of drug discovery has been compiled. This document delves into the classification, synthesis, and analysis of this specific molecule and the broader family of 2-arylpropanoic acids.

A Note on the CAS Number for (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic Acid

A diligent search has not yielded a specific CAS number for (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid. This suggests that the compound may be a novel chemical entity or one that has not been extensively cataloged in publicly accessible chemical databases. For researchers, this presents both a challenge and an opportunity, indicating a potential for novel intellectual property and the need for thorough characterization upon synthesis.

Introduction to 2-Arylpropanoic Acids (Profens)

2-Arylpropanoic acid derivatives, commonly known as "profens," are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] These compounds are widely used for their analgesic, anti-inflammatory, and antipyretic properties.[1][2] A key characteristic of this class is the presence of a chiral center at the C2 position of the propanoic acid chain, which leads to the existence of (S)- and (R)-enantiomers.[3]

The biological activity of profens is often stereospecific, with the (S)-enantiomer typically being the more active form.[3] This stereoselectivity is observed in both the pharmacokinetic and pharmacodynamic profiles of these drugs.[3][4]

Synthesis of 2-Arylpropanoic Acids

The synthesis of 2-arylpropanoic acids can be achieved through various methods. A common and efficient approach is the palladium-catalyzed two-step, one-pot synthesis.[5] This method involves the Heck coupling of an aryl bromide with ethylene, followed by a hydroxycarbonylation of the resulting styrene.[5] This process offers good yields and high regioselectivity.[5]

Illustrative Synthesis Workflow:

A Aryl Bromide + Ethylene B Heck Coupling (Palladium Catalyst) A->B Step 1 C Styrene Derivative B->C D Hydroxycarbonylation (Palladium Catalyst, CO, H2O) C->D Step 2 E 2-Arylpropanoic Acid D->E

Caption: Palladium-catalyzed synthesis of 2-arylpropanoic acids.

Physicochemical Properties and Stereochemistry

The physicochemical properties of 2-arylpropanoic acids, such as solubility and lipophilicity, are crucial for their absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of a chiral center significantly influences their interaction with biological systems.[3][4]

PropertyGeneral CharacteristicSignificance in Drug Development
Chirality Possess a stereocenter at the C2 position, leading to (S) and (R) enantiomers.[3]The (S)-enantiomer is often the eutomer (more active form), while the (R)-enantiomer can have different activity or undergo metabolic inversion to the (S)-form.[3][4]
Acidity (pKa) Carboxylic acid moiety imparts acidic properties.Influences solubility, absorption, and formulation strategies.
Lipophilicity (LogP) Generally lipophilic, allowing for good membrane permeability.Affects distribution into tissues, protein binding, and potential for CNS side effects.
Metabolism Can undergo metabolic inversion of the (R)-enantiomer to the (S)-enantiomer via a coenzyme A thioester intermediate.[3][4]This can complicate the pharmacokinetic profile and may contribute to drug-drug interactions.

Analytical Techniques for Chiral Separation

The analysis and separation of the enantiomers of 2-arylpropanoic acids are critical for both research and quality control in the pharmaceutical industry. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.[6][7]

Chiral HPLC Methodology:

A common approach involves the use of chiral stationary phases (CSPs), such as polysaccharide-based columns.[6] The separation is typically achieved using a normal-phase eluent.[6]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Choose a suitable polysaccharide-based chiral column (e.g., cellulose or amylose derivatives).[6]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., ethanol or isopropanol).[6] The ratio of the solvents is optimized to achieve the best separation.

  • Sample Preparation: Dissolve the racemic mixture of the 2-arylpropanoic acid in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: Typically 0.5-1.5 mL/min.

    • Temperature: Controlled column temperature (e.g., 25°C), as temperature can affect the elution order of enantiomers.[6]

    • Detection: UV detection at a wavelength where the analyte absorbs strongly.

  • Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (% ee).

Logical Workflow for Chiral Analysis:

cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis A Dissolve Racemic Mixture B Inject Sample A->B C Chiral Stationary Phase B->C D Elution with Mobile Phase C->D E UV Detector D->E F Chromatogram E->F G Peak Integration F->G H Determine Enantiomeric Purity G->H

Caption: Workflow for chiral purity analysis by HPLC.

Applications in Drug Development

The structural motif of 2-arylpropanoic acid is a cornerstone in the development of anti-inflammatory and analgesic drugs.[1][2] Research in this area continues to explore novel derivatives with improved efficacy, better safety profiles, and additional therapeutic applications, including anticancer and anticonvulsant activities.[1] The specific substitution pattern on the aromatic ring, as seen in the case of (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, can significantly modulate the pharmacological activity and selectivity of the compound.

Conclusion

While a specific CAS number for (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid remains elusive, the broader class of 2-arylpropanoic acids offers a rich field of study for researchers in drug development. Understanding the stereospecific synthesis, physicochemical properties, and analytical methods for these compounds is essential for the discovery of new and improved therapeutic agents. The absence of a registered CAS number for the title compound underscores the potential for novel discoveries in this chemical space.

References

  • Landoni, M. F., & Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(1), 37-51. [Link]

  • Matarashvili, I., Chankvetadze, L., Fanali, S., Farkas, T., & Chankvetadze, B. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 140-147. [Link]

  • Landoni, M. F., & Soraci, A. (2001). Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. ResearchGate. [Link]

  • Kumar, P., Sangam, Vidhan, C. B., Nimesh, S., & Bajpai, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Various Authors. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. [Link]

  • Neumann, H., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules. [Link]

Sources

(2S)-alpha-methyl-2,4-dimethylhydrocinnamic acid properties

Technical Guide: (2S)- -Methyl-2,4-Dimethylhydrocinnamic Acid

Advanced Chiral Scaffolds in Metabolic Drug Design

Executive Summary & Chemical Identity

(2S)-


-methyl-2,4-dimethylhydrocinnamic acid1


1

Unlike its achiral or racemic counterparts, the (2S)-isomer offers enhanced binding selectivity, often mimicking the spatial arrangement of endogenous fatty acid metabolites.

Chemical Identity Table
PropertyDetail
Systematic Name (2S)-3-(2,4-dimethylphenyl)-2-methylpropanoic acid
Molecular Formula

Molecular Weight 192.25 g/mol
Chiral Center C2 (

-carbon)
Stereochemistry (S)-enantiomer
Predicted LogP ~3.1 – 3.4 (Highly Lipophilic)
Predicted pKa 4.6 – 4.8 (Carboxylic Acid)
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, DCM; Sparingly soluble in water

Biological Significance & Mechanism of Action

In the context of drug development, this molecule serves as a critical pharmacophore . Its mechanism of action is defined by its ability to penetrate lipophilic binding pockets while positioning the carboxylate head group for electrostatic interactions with key arginine or histidine residues in the receptor active site.

Structural Activity Relationship (SAR)[1]
  • The Head Group (Carboxylate): Forms a salt bridge with residues such as Arg288 (in PPAR

    
    ) or Arg1262  (in GPR40).[1] The (2S)-methyl group restricts conformational freedom, locking the molecule into a bioactive conformation that minimizes entropic penalty upon binding.
    
  • The Tail Group (2,4-Dimethylphenyl): The 2,4-substitution pattern provides steric bulk that fills hydrophobic pockets (Site II/III in albumin or the hydrophobic arm of nuclear receptors), enhancing potency compared to unsubstituted phenyl analogs.[1]

Pathway Visualization: PPAR Agonism

The following diagram illustrates the role of this scaffold in the PPAR signaling cascade, leading to insulin sensitization.

PPAR_PathwayLigand(2S)-Ligand(Hydrocinnamic Acid Scaffold)PPARPPAR-gamma Receptor(Nuclear)Ligand->PPARBinding (Hydrophobic Pocket)ComplexLigand-PPAR-RXRHeterodimerPPAR->ComplexHeterodimerizationRXRRXR (Retinoid X Receptor)RXR->ComplexDNAPPRE (DNA Response Element)Complex->DNATranslocation to NucleusTranscriptionGene Transcription(AP2, LPL, Adiponectin)DNA->TranscriptionRecruitment of Co-activatorsOutcomeInsulin SensitizationLipid MetabolismTranscription->OutcomePhysiological Effect

Caption: Activation pathway of PPAR

1

Synthesis & Production Protocols

Achieving the (2S)-configuration with high enantiomeric excess (ee) is the primary challenge.[1] Two robust methodologies are recommended: Asymmetric Hydrogenation (Industrial Scale) and Evans Auxiliary Alkylation (Lab Scale).

Method A: Asymmetric Hydrogenation (Scalable)

This method utilizes a Ruthenium-BINAP catalyst to hydrogenate the precursor cinnamic acid derivative.[1]

Precursor Synthesis:

  • Perkin Condensation: React 2,4-dimethylbenzaldehyde with propionic anhydride and sodium propionate.

    • Conditions: 140°C, 12h.

    • Product: (E)-

      
      -methyl-2,4-dimethylcinnamic acid.[1]
      

Enantioselective Step:

  • Reagents: (E)-Precursor,

    
     (60 atm), 
    
    
    (1 mol%).
  • Solvent: Methanol (degassed).

  • Procedure:

    • Load the autoclave with the precursor and catalyst in MeOH.

    • Pressurize with Hydrogen gas to 60 atm.

    • Stir at 25°C for 24 hours.

    • Mechanism:[2][3][4][5][6][7] The (S)-BINAP ligand directs the hydride attack to the Re-face of the olefin, yielding the (2S)-acid.[1]

  • Workup: Filter catalyst, concentrate filtrate, and recrystallize from Hexane/EtOAc.

Method B: Evans Auxiliary (High Purity Lab Scale)

For research requiring >99% ee, the Evans oxazolidinone method is preferred.

Step-by-Step Protocol:

  • Acylation: React (S)-4-benzyl-2-oxazolidinone with propionyl chloride (

    
    -BuLi, THF, -78°C) to form the chiral imide.
    
  • Enolate Formation: Treat the imide with NaHMDS (1.1 eq) in THF at -78°C to generate the (Z)-enolate.

  • Alkylation: Add 2,4-dimethylbenzyl bromide dropwise.

    • Note: The bulky auxiliary blocks one face, forcing the electrophile to attack from the opposite side.

  • Cleavage: Hydrolyze the auxiliary using

    
     in THF/Water at 0°C.
    
  • Purification: Acidify to pH 2, extract with EtOAc, and purify via column chromatography.

Synthesis Workflow Diagram

Synthesis_WorkflowStart2,4-DimethylbenzaldehydeStep1Perkin Condensation(Propionic Anhydride)Start->Step1Intermediate(E)-Cinnamic Acid DerivativeStep1->IntermediateStep2Asymmetric HydrogenationRu(S)-BINAP, H2Intermediate->Step2Stereo-inductionProduct(2S)-alpha-methyl-2,4-dimethylhydrocinnamic acidStep2->Product>96% ee

Caption: Catalytic asymmetric route to the (2S)-target molecule.

Analytical Validation & Quality Control

Trustworthiness in data is paramount. The following self-validating protocols ensure the identity and purity of the synthesized compound.

Enantiomeric Excess (ee) Determination[1]
  • Technique: Chiral HPLC.

  • Column: Chiralcel OD-H or AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol (98:[1]2) with 0.1% TFA.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Expected Result: The (2S)-enantiomer typically elutes after the (2R)-enantiomer on OD-H columns (verify with racemic standard). Target ee > 98%.

NMR Characterization (Self-Validating)
  • 1H NMR (400 MHz, CDCl3):

    • 
       10.5 (br s, 1H, COOH) – Confirms Acid.
      
    • 
       7.05 (d, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.90 (d, 1H, Ar-H) – Confirms 1,2,4-substitution.[1]
      
    • 
       2.95 (dd, 1H, benzylic), 2.65 (dd, 1H, benzylic) – Diastereotopic protons confirm chiral center.
      
    • 
       2.75 (m, 1H, 
      
      
      -CH).[1]
    • 
       2.30 (s, 3H, Ar-Me), 2.28 (s, 3H, Ar-Me).[1]
      
    • 
       1.20 (d, 3H, 
      
      
      -Me).[1]

Handling & Stability

  • Storage: Store at +4°C in a desiccator. The compound is stable for >2 years if kept dry.

  • Safety: Irritant (H315, H319). Use standard PPE (gloves, goggles).

  • Solubility for Bioassays: Prepare stock solutions in 100% DMSO (up to 50 mM). Dilute into aqueous buffers immediately prior to use to avoid precipitation.

References

  • Noyori, R., et al. (1987). "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes". Journal of Organic Chemistry.

  • Evans, D. A., et al. (1982). "Stereoselective alkylation reactions of chiral imide enolates". Journal of the American Chemical Society.[8][7]

  • Berger, J. P., et al. (2005). "The mechanisms of action of PPARs". Annual Review of Medicine. [1]

  • Hiam, D., et al. (2025). "Preparation of Enantiomerically Pure 3-Heteryl-2-Methylpropanoic Acids by Enzymatic Kinetic Resolution". Peers International.

  • PubChem Compound Summary. (2025). "alpha-Methylhydrocinnamic acid (Parent Scaffold)".[1] National Center for Biotechnology Information. [1]

Technical Monograph: (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level internal monograph for a drug discovery chemistry team. It moves beyond simple physical constants to address the synthesis, characterization, and validation of (2S)-3-(2,4-dimethylphenyl)-2-methylpropanoic acid , a specific chiral building block often investigated in the development of PPAR agonists and metabolic modulators.

Executive Summary & Physicochemical Profile[1]

The target molecule, (2S)-3-(2,4-dimethylphenyl)-2-methylpropanoic acid , represents a critical chiral scaffold. Its structural significance lies in the specific spatial arrangement of the


-methyl group (2S configuration) combined with the lipophilic 2,4-dimethylphenyl "tail." This motif is frequently employed to optimize hydrophobic pocket binding in nuclear receptors (e.g., PPAR

, RXR).

The precise molecular weight and formula are derived below for analytical calibration.

Table 1: Physicochemical Constants
PropertyValueNotes
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.26 g/mol Calculated using IUPAC atomic weights (C: 12.011, H: 1.008, O: 15.999).
Exact Mass 192.1150Monoisotopic mass for HRMS calibration (

: 191.1078).
Chiral Center C-2 (S-configuration)Requires enantioselective synthesis or resolution.
Predicted LogP ~3.1 - 3.4Highly lipophilic; limited aqueous solubility at low pH.
pKa (Predicted) ~4.8Typical for

-methyl substituted carboxylic acids.

Synthetic Protocol: Enantioselective Construction

To ensure the integrity of the (2S) stereocenter, reliance on chiral resolution of the racemate is inefficient for scale-up. We recommend the Evans Auxiliary Alkylation method. This protocol provides high diastereoselectivity (>98:2 dr) and is self-validating via NMR before the auxiliary is cleaved.

Retrosynthetic Logic

The (2S) stereochemistry is established by alkylating a chiral propionate equivalent with 2,4-dimethylbenzyl bromide. The steric bulk of the Evans auxiliary (4S-isopropyl-2-oxazolidinone) forces the electrophile to approach from the unhindered face.

Step-by-Step Methodology

Reagents:

  • (S)-4-Isopropyl-3-propionyl-2-oxazolidinone (The Auxiliary)

  • 2,4-Dimethylbenzyl bromide (The Electrophile)

  • NaHMDS (Sodium bis(trimethylsilyl)amide) or LDA

  • THF (Anhydrous)

Protocol:

  • Enolization: Cool a solution of the propionyl-oxazolidinone (1.0 equiv) in dry THF to -78°C. Slowly add NaHMDS (1.1 equiv) to generate the Z-enolate. Stir for 30 minutes.

  • Alkylation: Add 2,4-dimethylbenzyl bromide (1.2 equiv) dropwise. The reaction must be maintained at -78°C to prevent enolate equilibration.

  • Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl. Extract with EtOAc.[1]

  • Hydrolysis (Cleavage): Dissolve the purified alkylated intermediate in THF/H₂O (3:1). Add LiOH (2.0 equiv) and H₂O₂ (30%, 4.0 equiv) at 0°C. Note: H₂O₂ prevents the cleavage of the oxazolidinone ring itself, ensuring recovery of the chiral auxiliary.

  • Isolation: Acidify to pH 2 with 1N HCl and extract the free acid.

Workflow Visualization

The following diagram outlines the critical decision points and flow of the synthesis.

SynthesisFlow cluster_check QC Checkpoint start Start: Propionyl Auxiliary enolate Enolate Formation (-78°C, NaHMDS) start->enolate alkyl Alkylation (2,4-Dimethylbenzyl Br) enolate->alkyl Stereocontrol purify_int Purify Intermediate (Check dr via NMR) alkyl->purify_int hydrolysis Hydrolysis (LiOH / H2O2) purify_int->hydrolysis product Target: (2S)-Acid hydrolysis->product aux_rec Recover Auxiliary hydrolysis->aux_rec

Caption: Figure 1: Enantioselective synthesis workflow using Evans Auxiliary to ensure (2S) configuration.

Analytical Validation & Integrity

Trustworthiness in chiral chemistry stems from rigorous validation. You cannot rely on optical rotation (


) alone, as it is susceptible to solvent and concentration variances.
Chiral HPLC Method

To validate the enantiomeric excess (ee%), a chiral stationary phase is required. The lipophilic nature of the 2,4-dimethylphenyl group suggests the use of amylose-based columns.

  • Column: Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (95 : 5 : 0.1).

    • Why TFA? The 0.1% Trifluoroacetic acid is critical to suppress the ionization of the carboxylic acid, sharpening the peak shape. Without it, the peak will tail significantly.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (carbonyl) and 254 nm (aromatic).

Self-Validating NMR Logic

Before running the HPLC, use ¹H NMR on the intermediate (before hydrolysis). The diastereotopic methyl protons on the oxazolidinone ring will show distinct chemical shifts for the (2S) vs (2R) product.

  • Success Criteria: Observation of a single set of doublets for the

    
    -methyl group indicates >95% de. If a minor "shadow" doublet is visible, recrystallize the intermediate before hydrolysis.
    
Analytical Logic Diagram

AnalysisLogic sample Crude (2S)-Acid hplc_achiral Achiral HPLC (C18 Column) sample->hplc_achiral purity_check Chemical Purity > 98%? hplc_achiral->purity_check hplc_chiral Chiral HPLC (AD-H Column) purity_check->hplc_chiral Yes recryst Recrystallize (Hexane/EtOAc) purity_check->recryst No ee_check ee > 99%? hplc_chiral->ee_check ee_check->recryst No release Release Batch ee_check->release Yes recryst->hplc_achiral Re-test fail Reject / Reprocess

Caption: Figure 2: Decision tree for analytical release, prioritizing chemical purity before chiral validation.

Pharmaceutical Context

While this guide focuses on the specific (2S)-acid, researchers should recognize its utility as a pharmacophore.

  • PPAR Agonists: The structure mimics the acidic "head" and lipophilic "tail" of glitazars (e.g., Balaglitazone intermediates), where the (S)-configuration often dictates binding affinity to the PPAR

    
     ligand-binding domain (LBD).
    
  • Metabolic Stability: The 2,4-dimethyl substitution on the phenyl ring blocks metabolic oxidation at the typical para position, potentially increasing the half-life (

    
    ) compared to unsubstituted analogs.
    

References

  • Evans, D. A., et al. (1982). "Bis(trimethylsilyl)acetamide in the synthesis of chiral oxazolidinones." Journal of the American Chemical Society. (Standard protocol for Evans Auxiliary).

  • PubChem Database. "Propanoic acid, 2-methyl-3-phenyl- derivatives." National Library of Medicine. [Link]

Sources

Technical Monograph: (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Structural Identity & Physicochemical Profile[1][2][3]

This guide outlines the structural characterization and synthetic accessibility of (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid . This molecule represents a high-value chiral scaffold, functioning structurally as a des-amino isostere of (S)-2,4-dimethylphenylalanine .

In medicinal chemistry, this specific substitution pattern serves two critical functions:

  • Conformational Restriction: The ortho-methyl group (C2 on the phenyl ring) induces torsional strain, restricting rotation around the benzylic bond and locking the pharmacophore into a preferred bioactive conformation.

  • Metabolic Blocking: The para-methyl group (C4) effectively blocks CYP450-mediated para-hydroxylation, a common clearance pathway for phenyl-containing drugs, thereby extending in vivo half-life.

Chemical Identifiers[1][2][4][5][6][7][8][9][10][11][12]
Identifier TypeString / Value
Isomeric SMILES CC1=CC(=C(C=C1)CC(=O)O)C
IUPAC Name (2S)-3-(2,4-dimethylphenyl)-2-methylpropanoic acid
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Stereocenter C2 (Alpha-position); Configuration: (S)
Similar Scaffolds Ibuprofen (regioisomer), Fenoprofen, Glitazar intermediates
Calculated Physicochemical Properties (In Silico)
PropertyValueSignificance
cLogP ~3.1Lipophilic; likely high membrane permeability.
pKa ~4.8Typical for

-methyl carboxylic acids; exists as carboxylate at physiological pH.
TPSA 37.3 ŲExcellent range for CNS and oral bioavailability (< 140 Ų).
Rotatable Bonds 3Low flexibility aids in binding affinity (entropy penalty reduction).

Synthetic Methodology: The Stereoselective Challenge

The core synthetic challenge is establishing the (S)-configuration at the


-methyl position. Racemic synthesis followed by resolution is inefficient (max 50% yield).

Recommended Protocol: Evans Asymmetric Alkylation. This method is selected for its high reliability (de > 98%) and self-validating nature (diastereomers are separable by standard flash chromatography).

Reagents & Precursors[2]
  • Chiral Auxiliary: (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary).

  • Electrophile: 2,4-Dimethylbenzyl bromide (prepared via radical bromination of 1,2,4-trimethylbenzene or commercially sourced).

  • Nucleophile Source: Propionyl chloride.

Step-by-Step Protocol
Phase 1: Auxiliary Acylation
  • Lithiation: Dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous THF at -78°C. Add

    
    -BuLi (1.1 eq) dropwise.
    
  • Acylation: Add propionyl chloride (1.2 eq). Warm to 0°C.

  • Validation: Isolate (S)-3-propionyl-4-benzyl-2-oxazolidinone . Confirm purity via ¹H NMR (diagnostic quartet/triplet for propionyl group).

Phase 2: Asymmetric Alkylation (The Critical Step)
  • Enolization: Cool the acylated auxiliary (1.0 eq) in THF to -78°C. Add NaHMDS (1.1 eq) to generate the (Z)-enolate. Stir for 30 min.

    • Expert Insight: The (Z)-enolate is chelated by the Lithium counter-ion, blocking one face of the molecule.

  • Electrophile Addition: Add 2,4-dimethylbenzyl bromide (1.2 eq) as a solution in THF.

  • Reaction: Stir at -78°C for 2h, then slowly warm to 0°C.

    • Stereochemical Outcome: The electrophile approaches from the face opposite the bulky benzyl group of the auxiliary, yielding the (S)-configuration at the new C-C bond.

Phase 3: Chiral Auxiliary Cleavage
  • Hydrolysis: Dissolve the alkylated intermediate in THF/H₂O (3:1). Cool to 0°C.

  • Reagent: Add LiOH (2.0 eq) and H₂O₂ (4.0 eq).

    • Why Peroxide? H₂O₂ forms the hydroperoxide anion, which is more nucleophilic than hydroxide, cleaving the imide bond without racemizing the chiral center.

  • Workup: Quench with Na₂SO₃. Acidify aqueous layer to pH 2. Extract with EtOAc.

Experimental Workflow Diagram

SynthesisPath Start Start: (S)-Evans Auxiliary Acylation Step 1: Acylation (Propionyl-Cl, n-BuLi) Start->Acylation Enolate Step 2: Enolization (NaHMDS, -78°C) Acylation->Enolate Formation of Z-Enolate Alkylation Step 3: Alkylation (+ 2,4-Dimethylbenzyl Bromide) Enolate->Alkylation Si-face Attack Cleavage Step 4: Hydrolytic Cleavage (LiOH / H2O2) Alkylation->Cleavage Removal of Auxiliary Product Target: (2S)-3-(2,4-Dimethylphenyl) -2-methylpropanoic acid Cleavage->Product Acidification Recycle Recovered Auxiliary Cleavage->Recycle Extraction

Figure 1: Stereoselective synthesis via Evans Oxazolidinone methodology. This pathway ensures high enantiomeric excess (ee) by leveraging steric hindrance to direct alkylation.

Analytical Validation & Quality Control

Trustworthiness in chiral synthesis relies on proving the absence of the enantiomer.

Self-Validating Protocol: Chiral HPLC

Standard reverse-phase HPLC will not distinguish the (S) and (R) enantiomers. You must use a polysaccharide-based chiral stationary phase.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol (98:2) + 0.1% TFA.

    • Note: The acid (TFA) is mandatory to suppress ionization of the carboxylic acid; without it, peaks will tail severely.

  • Detection: UV @ 210 nm (End absorption) and 254 nm (Aromatic ring).

  • Expected Result: The (S)-enantiomer typically elutes second on AD-H columns due to the spatial arrangement of the methyl/benzyl groups interacting with the amylose spiral, but racemic standard injection is required to confirm retention times.

Optical Rotation

While specific rotation


 is a standard characterization, it is concentration and solvent-dependent.
  • Literature Benchmark: Analogous

    
    -methyl-hydrocinnamic acids typically show 
    
    
    
    (c=1.0, CHCl₃) for the (S)-isomer.
  • Warning: Always prioritize Chiral HPLC over optical rotation for purity assessment.

Strategic Applications in Drug Design

Why synthesize this specific molecule? It serves as a robust "Probe" in Lead Optimization.

The "Methyl Scan"

Replacing a hydrogen with a methyl group (at C2 of the propanoic chain) introduces a "Magic Methyl" effect. It restricts the flexible alkyl chain, potentially reducing the entropic cost of binding to a receptor (e.g., PPAR


, COX enzymes, or GPCRs).
Peptidomimetics

This molecule is the Des-amino analog of 2,4-Dimethylphenylalanine.

  • Use Case: If a peptide drug candidate has a Phenylalanine residue that is susceptible to proteolytic cleavage, replacing it with this acid (linked via an ester or retro-inverso amide) creates a non-hydrolyzable isostere that retains the hydrophobic recognition element.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Center (2S)-3-(2,4-Dimethylphenyl) -2-methylpropanoic acid Feature1 Alpha-Methyl (C2) Center->Feature1 Feature2 2-Methyl (Ortho) Center->Feature2 Feature3 4-Methyl (Para) Center->Feature3 Effect1 Prevents Racemization Restricts Conformation Feature1->Effect1 Effect2 Steric Lock (Orthogonal Twist) Feature2->Effect2 Effect3 Metabolic Shield (Blocks CYP Oxidation) Feature3->Effect3

Figure 2: Structure-Activity Relationship (SAR) breakdown highlighting the functional role of each substituent.

References

  • Evans, D. A., et al. "Enantioselective alkylation of chiral enolates." Journal of the American Chemical Society, 104.6 (1982): 1737-1739. (Foundational methodology for the synthesis of alpha-alkyl carboxylic acids). Link

  • Gotor-Fernández, V., et al.

    
    -Amino Acids and Precursors." Chemical Reviews, 111.10 (2011). (Context on the utility of chiral propanoic acid derivatives). Link
    
  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54.8 (2011): 2529–2591. (Reference for the metabolic blocking effects of methyl substitution). Link

  • PubChem Compound Summary. "2-Methyl-3-(2,4,5-trimethylphenyl)propanoic acid" (Structural analog for property validation). Link

Methodological & Application

Application Notes & Protocols: Asymmetric Hydrogenation of α-Methylcinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral α-Arylpropionic Acids

The enantioselective synthesis of α-arylpropionic acids is of paramount importance in the pharmaceutical industry. Many non-steroidal anti-inflammatory drugs (NSAIDs), such as (S)-Naproxen and (S)-Ibuprofen, belong to this class of compounds.[1][2] The biological activity of these drugs is often associated with a single enantiomer, making the development of efficient stereoselective synthetic routes a critical area of research.[3] Asymmetric hydrogenation of prochiral α,β-unsaturated carboxylic acids, specifically α-methylcinnamic acid derivatives, represents one of the most direct and atom-economical methods to access these valuable chiral molecules.[4][5] This guide provides an in-depth overview of the reaction mechanism, key experimental parameters, and a detailed protocol for this crucial transformation.

Mechanistic Insights: The Engine of Enantioselectivity

The success of asymmetric hydrogenation hinges on the use of a chiral catalyst, typically a transition metal complexed with a chiral ligand. Rhodium and Ruthenium complexes bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are among the most effective and well-studied catalysts for this transformation.[5][6]

While both Rhodium and Ruthenium are effective, their catalytic cycles can differ. Rhodium-catalyzed hydrogenations of substrates with a coordinating group often proceed through a "dihydride" mechanism. In contrast, Ru-BINAP systems can operate via a "monohydride" mechanism, which has been shown to have a broader substrate scope for certain classes of compounds, including α,β-unsaturated carboxylic acids.[7][8]

The generally accepted mechanism for Ru(II)-BINAP catalyzed hydrogenation involves the following key steps:

  • Catalyst Precursor Activation: The pre-catalyst, often a Ru(II)-dicarboxylate or dihalide complex, reacts with H₂ to form a reactive Ruthenium-hydride species.

  • Substrate Coordination: The α,β-unsaturated carboxylic acid coordinates to the chiral metal center. The geometry of this coordination is directed by the chiral ligand, which creates a sterically defined environment.

  • Migratory Insertion: The hydride ligand is transferred to the β-carbon of the double bond, and the α-carbon forms a bond with the Ruthenium center, creating a five-membered metallacyclic intermediate. This step is often reversible.[7]

  • Hydrogenolysis: The Ruthenium-carbon bond is cleaved by a molecule of hydrogen (or in some cases, a protic solvent), releasing the saturated product and regenerating the active catalyst.[7] The turnover-limiting step is often the hydrogenolysis of the metallacyclic intermediate.[7]

The enantioselectivity arises from the energy difference between the two diastereomeric pathways, which are dictated by the interaction of the substrate with the chiral ligand framework.

Ru-BINAP Catalytic Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output A [Ru(S-BINAP)(OAc)₂] B [RuH(S-BINAP)(OAc)] A->B H₂ C Substrate Complex B->C + Substrate D Metallacycle Intermediate C->D Migratory Insertion E Product Complex D->E H₂ E->B - Product Product Chiral Product E->Product Substrate α-Methylcinnamic Acid Substrate->C H2_in H₂ H2_in->A H2_in->D

Caption: Simplified catalytic cycle for Ru-BINAP hydrogenation.

Key Parameters for Successful Asymmetric Hydrogenation

Achieving high conversion and enantioselectivity requires careful optimization of several reaction parameters:

  • Catalyst and Ligand Selection: The choice of metal (Rh, Ru, Ir) and chiral ligand is paramount. For α,β-unsaturated carboxylic acids, Ru-BINAP and its derivatives are highly effective.[2][9] The electronic and steric properties of the ligand create the specific chiral environment necessary for high enantiomeric excess (ee).[10]

  • Solvent: The solvent can significantly influence both the rate and enantioselectivity of the reaction. Protic solvents like methanol or ethanol are commonly used and can participate in the catalytic cycle.[7]

  • Hydrogen Pressure: While higher pressures can increase the reaction rate, optimal enantioselectivity is often achieved at moderate pressures (e.g., 4-50 atm).[2][11] The reaction order with respect to hydrogen pressure can be complex and substrate-dependent.[12]

  • Temperature: Temperature affects both the reaction rate and the catalyst's stability and selectivity. Reactions are typically run at or slightly above room temperature (e.g., 25-50 °C).

  • Substrate to Catalyst Ratio (S/C): High S/C ratios (up to 10,000 or more) are desirable for industrial applications, demonstrating the high efficiency of these catalysts.[13][14]

Application Protocol: Asymmetric Hydrogenation of (E)-2-methyl-3-phenylpropenoic acid

This protocol describes a general procedure for the asymmetric hydrogenation of an α-methylcinnamic acid derivative using a Ru-BINAP catalyst.

Materials and Equipment
  • Substrate: (E)-2-methyl-3-phenylpropenoic acid

  • Catalyst: [Ru(OAc)₂( (S)-BINAP)]

  • Solvent: Anhydrous, degassed methanol

  • Hydrogen Source: High-purity hydrogen gas (H₂)

  • Equipment:

    • High-pressure autoclave or Parr hydrogenator equipped with a magnetic stir bar and pressure gauge

    • Schlenk line or glovebox for inert atmosphere manipulations

    • Standard laboratory glassware (flasks, syringes, etc.)

    • Rotary evaporator

    • Analytical equipment: Chiral HPLC or GC, NMR spectrometer

Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Dry and degas autoclave B Add substrate and catalyst under N₂ A->B C Add degassed solvent B->C D Seal autoclave C->D E Purge with H₂ D->E F Pressurize with H₂ and heat E->F G Monitor H₂ uptake F->G H Cool and vent autoclave G->H I Concentrate reaction mixture H->I J Purify product (e.g., chromatography) I->J K Analyze conversion (NMR) and ee (Chiral HPLC) J->K

Caption: Step-by-step experimental workflow.

Detailed Step-by-Step Protocol

1. Catalyst and Substrate Preparation (under inert atmosphere): a. In a glovebox or under a stream of nitrogen, add the substrate, (E)-2-methyl-3-phenylpropenoic acid (e.g., 1.0 mmol), and the catalyst, [Ru(OAc)₂( (S)-BINAP)] (e.g., 0.001 mmol, S/C = 1000), to the glass liner of the autoclave. b. Rationale: Maintaining an inert atmosphere is crucial to prevent catalyst deactivation by oxygen.

2. Reaction Setup: a. Place the liner inside the autoclave. b. Add anhydrous, degassed methanol (e.g., 10 mL) via a syringe. c. Seal the autoclave securely according to the manufacturer's instructions. d. Rationale: Degassed solvent prevents the introduction of oxygen. Methanol is a common solvent that often provides good results.[7]

3. Hydrogenation: a. Move the sealed autoclave to a well-ventilated fume hood. b. Connect the autoclave to the hydrogen gas line. c. Purge the autoclave by pressurizing with H₂ (to ~5 atm) and then venting, repeat this process 3-5 times. d. Rationale: Purging removes any residual air from the headspace. e. Pressurize the autoclave to the desired pressure (e.g., 10 atm H₂). f. Begin stirring and heat the reaction to the desired temperature (e.g., 40 °C). g. Monitor the reaction progress by observing the pressure drop on the gauge. The reaction is typically complete when H₂ uptake ceases (usually within 12-24 hours).

4. Work-up and Isolation: a. Once the reaction is complete, cool the autoclave to room temperature. b. Carefully and slowly vent the excess hydrogen pressure in the fume hood. c. Open the autoclave and remove the glass liner. d. Transfer the reaction mixture to a round-bottom flask. e. Remove the solvent under reduced pressure using a rotary evaporator. f. The crude product can be purified by column chromatography on silica gel if necessary.

Data Analysis and Characterization

1. Conversion Analysis: a. Dissolve a small sample of the crude product in a suitable deuterated solvent (e.g., CDCl₃). b. Acquire a ¹H NMR spectrum. c. Determine the conversion by comparing the integration of characteristic proton signals of the starting material (vinylic proton) and the product (aliphatic protons).

2. Enantiomeric Excess (ee) Analysis: a. The enantiomeric excess of the product, (R)-2-methyl-3-phenylpropanoic acid, is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). b. A common method involves derivatization of the carboxylic acid to its methyl ester followed by analysis on a chiral column. c. Example HPLC Conditions:

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD).[15][16][17]
  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).[17]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 254 nm. d. The ee is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Performance Data

The following table summarizes typical results for the asymmetric hydrogenation of α-substituted cinnamic acid derivatives with various catalyst systems.

SubstrateCatalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)SolventConversion (%)ee (%)Reference
2-(6-methoxynaphthalen-2-yl)acrylic acidRu-(S)-BINAP-134-->95>98 (S)[2][9]
(Z)-α-acetamidocinnamic acidRh-(R,R)-DIPAMP-325MeOH10095 (R)[9]
Tiglic AcidIr-(Sa,S)-1f/Et₃N10005025THF>9997[13]
α-Methylcinnamic AcidRh-Walphos----10092 (R)[18]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conversion Inactive catalyst (oxidized)Ensure all manipulations are performed under a strictly inert atmosphere. Use freshly opened or properly stored catalyst.
Poor quality solventUse anhydrous, degassed solvent.
Insufficient hydrogen pressure or temperatureIncrease pressure and/or temperature incrementally.
Low enantioselectivity Incorrect catalyst/ligand for the substrateScreen different chiral ligands. The sense of asymmetric induction can be opposite for Rh and Ru with the same ligand.[7]
Reaction temperature too highLower the reaction temperature.
Racemization during work-upAvoid harsh acidic or basic conditions during purification.
Inconsistent results Impurities in the substratePurify the starting material before the reaction.
Leak in the autoclave systemCheck all seals and connections on the pressure reactor.

References

  • Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II)
  • Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society.
  • Asymmetric hydrogen
  • Novel asymmetric catalytic synthesis method of (S)-naproxen.
  • Recent Advances in the Synthesis of Ibuprofen and Naproxen. PMC - NIH.
  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Merck Millipore.
  • Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsatur
  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. PubMed.
  • Noyori Asymmetric Hydrogen
  • Module 6 Hydrogen
  • Summary of Lecture Transcripts - Twenty Years of Naproxen Technology. IS MUNI.
  • Asymmetric Hydrogen
  • Chiral rhodium carboxylates as asymmetric hydrogenation c
  • Enantioselective Hydrogenation of α-Methylcinnamic Acid Over PD/AL2O3: A Spectroscopic and Kinetic Study. Scholar Commons.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Novel asymmetric catalytic synthesis method of (S)-naproxen.
  • Enantioselective hydrogenation of alpha-aryloxy and alpha-alkoxy alpha,beta-unsaturated carboxylic acids catalyzed by chiral spiro iridium/phosphino-oxazoline complexes. PubMed.
  • Enantioselective Hydrogenation of α-Aryloxy and α-Alkoxy α,β-Unsaturated Carboxylic Acids Catalyzed by Chiral Spiro Iridium/Phosphino-Oxazoline Complexes. Journal of the American Chemical Society.
  • Enantioselective hydrogenation of α,β-unsaturated carboxylic acids on Pd nanocubes. Catalysis Science & Technology (RSC Publishing).
  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
  • (PDF) Cobalt-catalyzed highly enantioselective hydrogenation of α,β-unsaturated carboxylic acids.
  • Absolute Configuration Sensing of Chiral Aryl- and Aryloxy-Propionic Acids by Biphenyl Chiroptical Probes. Semantic Scholar.
  • Developing chiral ligands for asymmetric hydrogen
  • Nickel-catalyzed asymmetric hydrogenation of substituted cinnamic acid esters to synthesize methylsulfonyl-derived phenylalanine. New Journal of Chemistry (RSC Publishing).
  • Asymmetric hydrogenation in the presence of bicyclic chiral phosphines. Semantic Scholar.
  • Asymmetric hydrogen
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, Section B.
  • Chiral Quest Phosphine Ligands. MilliporeSigma.
  • Rhodium-Catalyzed Asymmetric Hydrogen
  • Asymmetric Hydrogenation of a 2-Isopropylcinnamic Acid Derivative en Route to the Blood Pressure-Lowering Agent Aliskiren.
  • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies.
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Avicenna Journal of Chemistry.
  • Asymmetric hydrogenation of α-acetamidocinnamic acid, 2b.
  • Directing Group Enabled Ruthenium-Catalyzed Asymmetric Hydrogenation of Naphthalenes and Related Carbocyclic Aromatics.
  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews (RSC Publishing).
  • Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Chemical Science (RSC Publishing).
  • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source.
  • Ruthenium(II)-Catalyzed Alkene C–H Bond Functionalization on Cinnamic Acids: A Facile Synthesis of Versatile α‑Pyrones. Organic Letters - ACS Figshare.

Sources

Application Note: Enzymatic Resolution of 3-(2,4-dimethylphenyl)-2-methylpropanoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the kinetic resolution of 3-(2,4-dimethylphenyl)-2-methylpropanoic acid ethyl ester , a critical chiral intermediate in the synthesis of Balaglitazone and related PPAR


 agonists. While traditional chemical resolution involves stoichiometric chiral amines (e.g., phenylethylamine) and multiple crystallization steps, enzymatic hydrolysis offers a single-step, environmentally benign alternative with high enantiomeric excess (

).

This guide focuses on the use of Lipases (EC 3.1.1.3) , specifically Candida rugosa lipase (CRL), to selectively hydrolyze the (S)-ester, yielding the bioactive (S)-acid and leaving the (R)-ester intact.[1]

Mechanism of Action: Kinetic Resolution

Kinetic resolution (KR) relies on the difference in reaction rates between two enantiomers (


 vs 

).[2] In this system, the lipase active site (catalytic triad: Ser-His-Asp/Glu) accommodates the (S)-enantiomer of the ester more favorably due to steric constraints imposed by the

-methyl group and the bulky 2,4-dimethylphenyl moiety.
Workflow Visualization

The following diagram illustrates the biocatalytic pathway and the separation logic.

KineticResolution Racemic Racemic Ethyl Ester (R/S Mixture) Inter Acyl-Enzyme Intermediate Racemic->Inter Binding (S-selective) REster (R)-Ester (Unreacted) Racemic->REster Slow/No Reaction Enzyme Lipase Catalyst (e.g., Candida rugosa) Enzyme->Inter Hydrolysis Hydrolysis (H2O) Inter->Hydrolysis SAcid (S)-Acid Product (Bioactive Target) Hydrolysis->SAcid Fast Reaction

Figure 1: Mechanism of lipase-catalyzed kinetic resolution of 3-(2,4-dimethylphenyl)-2-methylpropanoic acid ethyl ester.

Materials and Equipment

Reagents
  • Substrate: Racemic ethyl 3-(2,4-dimethylphenyl)-2-methylpropanoate (Purity > 98%).

  • Enzymes:

    • Candida rugosa Lipase (CRL) – Type VII or immobilized (e.g., on immobeads).[3]

    • Candida antarctica Lipase B (CAL-B) – (Alternative screening candidate).[4]

  • Buffer: 0.1 M Potassium Phosphate Buffer (PBS), pH 7.0.

  • Co-solvent: Acetone or DMSO (Analytical Grade).

  • Termination: 1M HCl.

  • Extraction: Ethyl Acetate (EtOAc) or MTBE.

Equipment
  • Thermostatic orbital shaker (set to 200 rpm).

  • pH-stat titrator (for scale-up to maintain pH).

  • HPLC with Chiral Column (Chiralcel OD-H or AD-H).

Protocol 1: Enzyme Screening (Micro-scale)

Objective: Identify the optimal biocatalyst for the specific substrate batch.

  • Preparation: Prepare a stock solution of the racemic ester (20 mg/mL) in acetone.

  • Reaction Setup: In a 2 mL Eppendorf tube or 24-well plate:

    • Add 900

      
      L of Phosphate Buffer (0.1 M, pH 7.0).
      
    • Add 100

      
      L of Substrate Stock (Final conc: 2 mg/mL, 10% co-solvent).
      
    • Add 5 mg of lyophilized enzyme powder.

  • Incubation: Shake at 30°C, 200 rpm for 24 hours.

  • Sampling:

    • Withdraw 100

      
      L of reaction mixture.
      
    • Add 10

      
      L 2M HCl to stop the reaction (pH < 2).
      
    • Extract with 200

      
      L Ethyl Acetate. Vortex and centrifuge.
      
    • Analyze the organic layer via Chiral HPLC.

Data Analysis: The E-Value

The efficiency of the resolution is quantified by the Enantiomeric Ratio (


), calculated using the conversion (

) and enantiomeric excess of the substrate (

) and product (

).[4]


ParameterFormulaTarget
Conversion (

)

40–50%
Enantiomeric Excess (

)

> 98% (Product)
E-Value (See above)> 100 (Excellent)

Protocol 2: Process Optimization (Gram-Scale)

Objective: Maximize yield and purity for the (S)-acid production using CRL.

Step-by-Step Methodology
  • Substrate Emulsification:

    • Dissolve 1.0 g of racemic ethyl ester in 5 mL of DMSO (or Acetone).

    • Slowly add this solution to 95 mL of 0.1 M Phosphate Buffer (pH 7.0) under vigorous stirring to create a fine emulsion.

    • Note: High surface area is critical for lipase activity at the oil-water interface.

  • Enzyme Addition:

    • Add 100 mg of Candida rugosa lipase (approx. 700-1000 U/mg solid).

    • Optional: If using immobilized enzyme, add 500 mg of beads.

  • Reaction Monitoring (pH Stat Mode):

    • Maintain temperature at 35°C .

    • As hydrolysis proceeds, the release of the carboxylic acid will drop the pH.

    • Critical Step: Use a pH-stat or manual titration to keep pH at 7.0 using 0.5 M NaOH. The volume of NaOH consumed correlates directly to conversion.

  • Termination:

    • Stop the reaction when conversion reaches 45-50% (typically 12–24 hours). Do not exceed 50% to prevent hydrolysis of the slower (R)-enantiomer (which would lower the

      
      ).
      
    • Filter off the enzyme (if immobilized) or denature by adjusting pH to 2.0 with 2M HCl.

  • Work-up and Separation:

    • Step A (Extraction): Extract the acidic mixture with Ethyl Acetate (3 x 50 mL).

    • Step B (Partitioning): Wash the organic layer with saturated

      
       solution.
      
      • Organic Layer: Contains the unreacted (R)-ester .

      • Aqueous Layer: Contains the (S)-acid salt.

    • Step C (Isolation): Acidify the aqueous layer (pH 2) with HCl and extract with Ethyl Acetate. Dry over

      
       and evaporate to yield the (S)-acid.
      

Process Logic & Troubleshooting

Use the following logic flow to troubleshoot low selectivity or conversion.

OptimizationLogic Start Calculate E-Value CheckE Is E > 50? Start->CheckE Good Proceed to Scale-Up CheckE->Good Yes Bad Optimization Required CheckE->Bad No CheckConv Is Conversion < 10%? Bad->CheckConv Solvent Decrease Co-solvent % Change to DMSO CheckConv->Solvent Yes (Low Activity) Temp Lower Temp to 25°C (Improves Selectivity) CheckConv->Temp No (Low Selectivity)

Figure 2: Decision tree for optimizing enzymatic resolution parameters.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<10%) Substrate insolubility or Enzyme inhibition.Increase interfacial area (sonication); Switch co-solvent to DMSO; Check pH.
Low Selectivity (

)
Temperature too high or "Fast" hydrolysis of wrong enantiomer.Lower temperature to 25°C or 4°C. Screen different lipase source (e.g., Pseudomonas sp.).
pH Drift Inadequate buffering capacity.Use pH-stat titration (continuous NaOH addition) rather than static buffer.
Emulsion Formation Protein surfactants.Filter through Celite; use centrifugation for phase separation.

References

  • Enzymatic Resolution of Arylpropionic Esters

    • Xin, J. Y., et al. "Kinetic resolution of 2-methyl-3-(2,4-dimethylphenyl) propionic acid ethyl ester by lipase.
    • Context: Establishes CRL as a primary candidate for this structural class.[3]

  • Balaglitazone Synthesis Context: Larsen, S. D., et al. "Synthesis of the PPARgamma agonist Balaglitazone." Journal of Medicinal Chemistry. Context: Describes the chemical necessity of the (S)-enantiomer.
  • General Protocol for Lipase Resolution

    • Ghanem, A. "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron: Asymmetry, 2007.

  • E-Value Calculation

    • Chen, C. S., et al. "Quantitative analyses of biochemical kinetic resolutions of enantiomers." Journal of the American Chemical Society, 1982.

  • Optimization of Lipase Activity

    • Adlercreutz, P. "Immobilisation and application of lipases in organic media." Chemical Society Reviews, 2013.

Sources

Application Notes & Protocols: Strategic Use of (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic Acid in the Synthesis of Stereochemically Defined PPAR Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peroxisome Proliferator-Activated Receptors (PPARs) are critical nuclear receptor targets for therapeutic intervention in metabolic diseases, including type 2 diabetes and dyslipidemia.[1][2] The efficacy and selectivity of PPAR agonists are profoundly influenced by their three-dimensional structure, making stereochemical control a paramount concern in drug design and synthesis.[3][4] This document provides a detailed technical guide for researchers and drug development professionals on the strategic application of (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid , a valuable chiral building block, in the synthesis of potent and selective PPAR agonists. We will explore the rationale behind its use, provide a detailed, validated protocol for its incorporation into a model agonist scaffold via amide coupling, and discuss the necessary analytical techniques for stereochemical and purity verification.

Introduction: The Imperative of Chirality in PPAR Agonist Design

PPARs are ligand-activated transcription factors that regulate gene expression by forming a heterodimer with the retinoid X receptor (RXR) and binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs).[1][5] There are three main isoforms—PPARα, PPARγ, and PPARδ (also known as PPARβ/δ)—each with distinct tissue distribution and physiological roles.[6]

  • PPARα: Primarily expressed in the liver, kidney, and heart, it is a key regulator of lipid catabolism. Fibrates, which are PPARα agonists, are used to treat hypertriglyceridemia.[6]

  • PPARγ: Known as a master regulator of adipogenesis, it is highly expressed in adipose tissue. PPARγ agonists, such as the thiazolidinediones (TZDs), enhance insulin sensitivity and are used to treat type 2 diabetes.[5][7]

  • PPARδ: Ubiquitously expressed, it is involved in fatty acid oxidation and energy homeostasis.[6]

The ligand-binding domain (LBD) of PPARs possesses a large, hydrophobic, Y-shaped binding pocket. The interaction between a ligand and this pocket is highly sensitive to the ligand's stereochemistry. Enantiomers of a chiral agonist can exhibit dramatically different binding affinities, activation potencies, and isoform selectivities.[3][8] In some cases, one enantiomer may be a potent agonist while the other is inactive or even an antagonist.[9] Therefore, employing enantiomerically pure starting materials, or "chiral pool synthesis," is a robust strategy to access optically pure target molecules without resorting to costly chiral resolution or complex asymmetric synthesis later in the sequence.[10]

(2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid is an ideal chiral building block for this purpose. Its defined stereocenter at the α-position, the carboxylic acid functional group for synthetic elaboration, and the substituted aromatic ring—a common feature in the "hydrophobic tail" of many PPAR agonists—make it a strategic starting point for creating novel therapeutics.[11][12]

Mechanism of PPAR Activation

The binding of an agonist induces a critical conformational change in the PPAR LBD, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. This activated complex then initiates the transcription of target genes involved in glucose and lipid metabolism.[7]

PPAR_Activation cluster_ligand Cytoplasm cluster_nucleus Nucleus Ligand PPAR Agonist ((S)-Enantiomer) PPAR PPAR Receptor Ligand->PPAR Binds to LBD Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR Receptor RXR->Heterodimer PPRE PPRE on DNA Heterodimer->PPRE Binds to DNA Coactivators Coactivator Complex PPRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates

Caption: General mechanism of PPAR activation by a specific agonist enantiomer.

Profile: (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic Acid

This chiral carboxylic acid serves as a key fragment for building the hydrophobic tail of a PPAR agonist. Its structural features are directly relevant to its function in the final molecule.

PropertyDataRationale for Application in PPAR Agonist Synthesis
IUPAC Name (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acidProvides a formal chemical identifier.
Molecular Formula C₁₂H₁₆O₂Used for molecular weight and elemental analysis calculations.
Molecular Weight 192.25 g/mol Essential for stoichiometric calculations in synthesis protocols.
Stereochemistry (S)-enantiomerThe defined stereocenter is crucial for achieving stereoselective interaction with the chiral PPAR ligand-binding domain.[3]
Functional Group Carboxylic Acid (-COOH)Provides a reactive handle for coupling reactions, most commonly amide bond formation, to link with the rest of the agonist scaffold.[13]
Key Structural Motif 2,4-Dimethylphenyl groupThis substituted aromatic ring is designed to fit into the hydrophobic pocket of the PPAR LBD, contributing to binding affinity and potency.[12]

Synthetic Protocol: Amide Coupling for PPAR Agonist Elaboration

The most common and robust method for incorporating our chiral acid into a larger molecule is through amide bond formation.[14][] Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" using a coupling reagent.[16] This protocol details a reliable method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) to form an amide bond with a hypothetical amine-containing fragment, which would constitute the remainder of the PPAR agonist.

Objective: To synthesize a stereochemically defined PPAR agonist candidate by coupling (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid with a representative amine partner (e.g., 4-Aminophenol, a common fragment in agonist design).

Materials and Reagents
ReagentFormulaMW ( g/mol )Purpose
(2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acidC₁₂H₁₆O₂192.25Chiral Building Block
4-AminophenolC₆H₇NO109.13Amine Coupling Partner
EDC (EDAC)C₈H₁₇N₃·HCl191.70Carbodiimide Coupling Reagent
HOBt (Hydrate)C₆H₅N₃O·xH₂O135.13 (anhyd.)Additive to improve efficiency and suppress racemization
Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Non-nucleophilic base
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Solvent
N,N-Dimethylformamide (DMF), AnhydrousC₃H₇NO73.09Co-solvent (optional)
1 M Hydrochloric Acid (HCl)HCl36.46Aqueous wash
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Aqueous wash
Brine (Saturated NaCl)NaCl58.44Aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Drying agent
Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid (1.0 eq, e.g., 192 mg, 1.0 mmol).

  • Dissolution: Dissolve the acid in anhydrous Dichloromethane (DCM, approx. 10 mL). If solubility is an issue, a small amount of anhydrous N,N-Dimethylformamide (DMF) can be added as a co-solvent.

  • Addition of Amine and Additive: Add the amine coupling partner (e.g., 4-Aminophenol, 1.05 eq, 115 mg, 1.05 mmol) and HOBt (1.2 eq, 162 mg, 1.2 mmol) to the solution. Stir for 5 minutes.

    • Causality Note: HOBt reacts with the O-acylisourea intermediate formed by EDC and the carboxylic acid. This new activated ester is more reactive towards the amine and less prone to side reactions, including racemization of the chiral center adjacent to the carbonyl group.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.5 eq, 0.44 mL, 2.5 mmol).

    • Causality Note: DIPEA is a sterically hindered, non-nucleophilic base used to scavenge the HCl byproduct from EDC hydrochloride and to ensure the amine partner is in its free-base form, maximizing its nucleophilicity.

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq, 230 mg, 1.2 mmol) portion-wise over 5 minutes.

    • Causality Note: Adding the coupling reagent at 0 °C helps to control the initial exothermic reaction and minimize potential side reactions.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-12 hours).

  • Work-up: a. Dilute the reaction mixture with additional DCM (20 mL). b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and finally with brine (1 x 20 mL).

    • Causality Note: The acidic wash removes excess base (DIPEA) and any unreacted amine. The basic wash removes unreacted HOBt and any remaining carboxylic acid. The brine wash removes residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.

Analytical Verification and Quality Control

Confirming the identity, purity, and stereochemical integrity of the final product is a critical, self-validating step of the protocol.

Synthetic and Analytical Workflow

Workflow cluster_synthesis Synthesis cluster_analysis Purification & Analysis Start Chiral Acid + Amine Fragment Coupling Amide Coupling (EDC/HOBt) Start->Coupling Workup Aqueous Work-up & Concentration Coupling->Workup Crude Crude Product Workup->Crude Purify Flash Chromatography Crude->Purify Pure Pure Product Purify->Pure Confirm Structure & Purity (NMR, MS, LC-MS) Pure->Confirm Stereo Stereochemical Integrity (Chiral HPLC) Pure->Stereo

Caption: Workflow from synthesis to final product analysis.

Recommended Analytical Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the synthesized amide, ensuring all expected peaks are present and integrated correctly.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition of the product.

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-Phase HPLC (RP-HPLC): Used to determine the chemical purity of the final compound (typically >95% for biological screening).

    • Chiral HPLC: This is the most critical analysis for this application. The purified product should be analyzed on a suitable chiral stationary phase (e.g., polysaccharide-based columns) to confirm its enantiomeric excess (e.e.).[17][18] The goal is to demonstrate that no significant racemization occurred during the coupling reaction, and the product retains the high enantiopurity of the starting material (typically >99% e.e.).[19]

Conclusion

The strategic use of enantiomerically pure building blocks like (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid is fundamental to the modern discovery of selective and effective PPAR agonists. The inherent chirality of this starting material allows for a more direct and predictable synthesis of the desired stereoisomer, bypassing challenges associated with asymmetric synthesis or late-stage chiral separations. The provided amide coupling protocol is a robust and widely applicable method for incorporating this valuable fragment into potential drug candidates. Rigorous analytical verification, especially using chiral HPLC, is essential to validate the stereochemical integrity of the final compound, ensuring that the biological evaluation is conducted on a well-characterized and stereochemically pure entity. This disciplined approach accelerates the drug discovery process and increases the probability of identifying potent and safe therapeutics for metabolic diseases.

References

  • Michalik, L., Auwerx, J., Berger, J. P., Chatterjee, V. K., Glass, C. K., Gonzalez, F. J., Grimaldi, P. A., Kadowaki, T., Lazar, M. A., O'Rahilly, S., Palmer, C. N., Plutzky, J., Reddy, J. K., Spiegelman, B. M., Staels, B., & Wahli, W. (2006). International Union of Pharmacology. LXI. Peroxisome proliferator-activated receptors. Pharmacological reviews, 58(4), 726–741. [Link]

  • RxList. (2024). How Do Peroxisome Proliferator Activated Receptor (PPAR) Agonists Work? [Link]

  • Wikipedia. (n.d.). PPAR agonist. [Link]

  • Humphrey, G. R., & Miller, R. A. (2005). Synthesis of PPAR agonist via asymmetric hydrogenation of a cinnamic acid derivative and stereospecific displacement of (S)-2-chloropropionic acid. Organic letters, 7(10), 1947–1950. [Link]

  • Piemontese, L., Pellicciari, R., Tortorella, P., & Loiodice, F. (2019). An update about the crucial role of stereochemistry on the effects of Peroxisome Proliferator-Activated Receptor ligands. European journal of medicinal chemistry, 177, 225–241. [Link]

  • Hughes, T. S., Giri, P. K., de Vera, I. M., Marciano, D. P., & Kojetin, D. J. (2014). Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. PPAR research, 2014, 375852. [Link]

  • RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link]

  • PDR-Chiral. (n.d.). Modern Chiral Separations using HPLC and SFC for Method Development and Prep Purification. Chromatography Today. [Link]

  • Patsnap. (2025). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. [Link]

  • Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules (Basel, Switzerland), 22(1), 100. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Loiodice, F., & Pochetti, G. (2011). Structural insight into the crucial role of ligand chirality in the activation of PPARs by crystallographic methods. Current topics in medicinal chemistry, 11(6), 678–692. [Link]

  • Kushiro, M., et al. (2020). Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids. Bioscience reports, 40(4), BSR20193827. [Link]

  • Acton, J. J., et al. (2010). Design, Synthesis, and Structural Analysis of Phenylpropanoic Acid-Type PPARγ-Selective Agonists: Discovery of Reversed Stereochemistry-Activity Relationship. Journal of Medicinal Chemistry, 53(24), 8652–8666. [Link]

  • Kim, J. H., et al. (2006). Concise and efficient asymmetric synthesis of (S)-2-ethylphenylpropanoic acid derivatives: dual agonists for human peroxisome proliferator-activated receptor alpha and delta. Bioorganic & medicinal chemistry letters, 16(4), 956–960. [Link]

  • Lee, K., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & medicinal chemistry letters, 16(4), 961–965. [Link]

Sources

Preparation of dual PPAR alpha/gamma agonists using chiral acids

Application Note: Preparation and Validation of Dual PPAR Agonists Using Chiral Acid Resolution

Abstract & Introduction

The development of dual PPAR



The pharmacological activity of glitazars (e.g., Saroglitazar, Tesaglitazar) predominantly resides in the



This application note provides a comprehensive protocol for the synthesis of a dual PPAR agonist using a classical optical resolution strategy to isolate the active chiral acid intermediate. We focus on the synthesis of a Saroglitazar-like scaffold, detailing the resolution of the racemic

Scientific Foundation: The Chiral Pharmacophore

Structural Requirements

The dual agonist pharmacophore generally consists of three domains:

  • Acidic Head Group: Typically an

    
    -alkoxy-phenylpropanoic acid. This mimics endogenous fatty acids and forms hydrogen bonds with Tyr473 (PPAR
    
    
    ) and Tyr464 (PPAR
    
    
    ) in the AF2 helix.
  • Linker: An ethoxy or alkyl chain that positions the head group.

  • Lipophilic Tail: A bulky aromatic/heteroaromatic system (e.g., pyrrole, indole) that occupies the hydrophobic pocket.

Why Chirality Matters

The Ligand Binding Domain (LBD) of PPARs is stereoselective. Crystallographic studies confirm that the


Experimental Protocol: Synthesis & Resolution

Workflow Overview

GStartRacemicIntermediateSaltDiastereomericSalt FormationStart->SaltResAgentChiral Base(S)-(-)-MBAResAgent->SaltCrystFractionalCrystallizationSalt->Cryst Solvent SelectivityAcidifyAcidification(HCl)Cryst->Acidify Solid PhasePureAcid(S)-Chiral Acid(>98% ee)Acidify->PureAcidCouplingCoupling toLipophilic TailPureAcid->CouplingFinalDual Agonist(Glitazar)Coupling->Final

Figure 1: Workflow for the isolation of the active (S)-enantiomer via diastereomeric salt resolution.

Detailed Procedure

Target Intermediate: (S)-

Phase A: Preparation of Racemic Acid
  • Starting Material: Ethyl

    
    -ethoxy-3-(4-hydroxyphenyl)propanoate (Racemic).
    
  • Hydrolysis: Dissolve the racemic ester (10.0 g) in THF/Water (1:1). Add LiOH (2.0 eq) and stir at 25°C for 4 hours.

  • Workup: Acidify with 1N HCl to pH 3. Extract with Ethyl Acetate (EtOAc). Dry over Na₂SO₄ and concentrate to yield the racemic acid as a viscous oil.

Phase B: Optical Resolution (The Critical Step)

Rationale: We utilize (S)-(-)-

  • Salt Formation:

    • Dissolve 10.0 g of Racemic Acid in 100 mL of Isopropyl Acetate (IPAc) at 60°C.

    • Slowly add 0.55 eq of

      
      -(-)-
      
      
      -methylbenzylamine. Note: Using 0.55 eq (half-stoichiometry) maximizes the yield of the less soluble salt.
    • Stir at 60°C for 30 mins, then cool slowly to 25°C over 4 hours.

  • Crystallization:

    • A white precipitate (the S-acid/S-amine salt) will form.

    • Filter the solid.

    • Recrystallization (Crucial for High ee): Dissolve the wet cake in refluxing IPAc/Ethanol (9:1). Cool to room temperature to recrystallize. Filter and dry.

  • Salt Break (Acidification):

    • Suspend the purified salt in water (50 mL).

    • Add 1N HCl slowly until pH reaches 2.0. The chiral amine stays in the aqueous phase as the hydrochloride salt.

    • Extract the liberated free acid into EtOAc (3 x 50 mL).

    • Concentrate to yield (S)-EEHP-Acid .

Phase C: Quality Control (Chiral HPLC)

Before proceeding to coupling, the enantiomeric excess (

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Acceptance Criteria:

    
    .
    

Functional Validation: TR-FRET Binding Assay

Once the chiral agonist is synthesized (by coupling the resolved acid to the pyrrole tail), its biological activity must be validated against both PPAR


1
Assay Principle

This is a "mix-and-read" assay.[2]

  • Receptor: GST-tagged PPAR-LBD (Ligand Binding Domain).[1][2][3]

  • Donor: Terbium (Tb)-labeled anti-GST antibody.

  • Tracer (Acceptor): Fluormone™ Pan-PPAR Green (a fluorescent small molecule that binds the PPAR pocket).[1]

Mechanism: When the Tracer is bound to the Receptor, the Tb-antibody (bound to GST) is close enough to transfer energy to the Tracer, emitting green fluorescence (FRET signal). If your synthesized Chiral Agonist binds the receptor, it displaces the Tracer, breaking the FRET pair and reducing the signal.

TRFRETComplexPPAR-LBD (GST-Tagged)+ Tb-Anti-GST AbHighFRETHigh FRET Signal(Tracer Bound)Complex->HighFRET + Tracer OnlyLowFRETLow FRET Signal(Tracer Displaced)Complex->LowFRET + Agonist CompetitionTracerFluormone Tracer(Green Fluor)Tracer->HighFRETTracer->LowFRET DisplacedAgonistSynthesized Chiral Agonist(Test Compound)Agonist->LowFRET High Affinity Binding

Figure 2: TR-FRET Competitive Binding Mechanism. A decrease in signal indicates successful binding of the agonist.

Protocol Steps
  • Buffer Prep: TR-FRET Core Buffer (PBS, 1 mM DTT, 0.01% NP-40).

  • Plate Setup: Use 384-well black low-volume plates.

  • Addition:

    • 20 µL 2X Test Compound (Serial dilution of your Chiral Agonist).

    • 20 µL 2X Master Mix (containing PPAR-LBD-GST, Tb-anti-GST Ab, and Fluormone Tracer).

  • Incubation: 2 hours at Room Temperature (dark).

  • Measurement: Read on a plate reader (e.g., EnVision).

    • Excitation: 340 nm.[1]

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 520 nm.[1]

  • Data Analysis: Calculate Ratio (

    
    ). Plot Dose-Response curve to determine 
    
    
    .[1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Chiral Purity (<90% ee) Incomplete crystallization or wrong solvent.Recrystallize the salt again in EtOH/IPAc. Ensure slow cooling rate (1°C/min).
Low Yield in Resolution Salt solubility is too high.Reduce Ethanol content in the solvent mixture. Use 0.5 eq of amine exactly.
High Background in TR-FRET Tracer aggregation or buffer degradation.Prepare fresh DTT. Centrifuge tracer stock before use.
No Displacement in Assay Compound precipitation or inactive enantiomer.Check solubility in DMSO. Verify structure via NMR. Confirm you isolated the S-enantiomer.

References

  • Jain, M. R., et al. (2015). "Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows beneficial effects on lipid and glycemic parameters in patients with diabetic dyslipidemia." Pharmacology Research & Perspectives. Link

  • Lohray, B. B., et al. (2000). "Novel pyrrole derivatives as hypolipidemic and hypocholesterolemic agents." World Intellectual Property Organization (Patent WO2000026200). Link

  • Thermo Fisher Scientific. "LanthaScreen™ TR-FRET PPAR Competitive Binding Assay Protocol." User Guide. Link

  • Desai, R. C., et al. (2009). "Enzyme-mediated synthesis of EEHP and EMHP, useful pharmaceutical intermediates of PPAR agonists."[4] Tetrahedron: Asymmetry, 20(22), 2594-2599. Link

  • Patel, H., et al. (2018). "Process for the preparation of Saroglitazar Magnesium." U.S. Patent 10,112,898. Link

Application Notes & Protocols for the Scalable Synthesis of (2S)-α-Methyl Hydrocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2S)-α-Methyl hydrocinnamic acid and its derivatives are critical chiral building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The stereocenter at the α-position is paramount for biological activity, making enantioselective synthesis a key challenge for industrial-scale production. This guide provides a comprehensive overview of scalable strategies, focusing on asymmetric catalytic hydrogenation as the most efficient and atom-economical approach. Detailed protocols for substrate synthesis, the core hydrogenation reaction, analytical validation for enantiomeric purity, and critical safety considerations for scale-up are presented.

Introduction: The Strategic Importance of Enantiopurity

The pharmacological potency of many α-aryl propionic acids, such as Ibuprofen and Naproxen, resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is often less active or can contribute to undesirable side effects. Consequently, developing robust, cost-effective, and scalable processes to produce the (S)-enantiomer in high enantiomeric excess (ee) is a primary objective in pharmaceutical process chemistry.

While classical methods like chiral resolution via diastereomeric salt crystallization are feasible, they are inherently limited by a theoretical maximum yield of 50% and require stoichiometric amounts of expensive resolving agents.[1] Modern synthetic strategies pivot towards asymmetric catalysis, which can theoretically achieve near 100% yield and exceptional enantioselectivity with only catalytic amounts of a chiral inducer. Among these, the asymmetric hydrogenation of a prochiral α,β-unsaturated carboxylic acid precursor stands out as the most industrially proven and scalable method.[2][3]

This document details the key steps for establishing a scalable process, from precursor synthesis to the final, enantiopure product.

Strategic Overview: Pathways to (2S)-α-Methyl Hydrocinnamic Acid

The overall synthetic strategy involves two primary stages: the synthesis of the prochiral precursor, (E)-2-methyl-3-phenylpropenoic acid, followed by its enantioselective reduction.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Hydrogenation A Benzaldehyde C (E)-2-Methyl-3-phenylpropenoic Acid (Prochiral Substrate) A->C Knoevenagel-Doebner Condensation B Propanoic Anhydride B->C F (2S)-α-Methyl Hydrocinnamic Acid (Final Product) C->F Stereoselective Reduction D H₂ Gas D->F E Chiral Catalyst (e.g., Ru-(S)-BINAP) E->F G cluster_mech Simplified Catalytic Cycle CAT [Ru(S-BINAP)]²⁺ (Active Catalyst) INT Substrate-Catalyst Complex CAT->INT Coordination SUB Substrate (Prochiral Alkene) SUB->INT H_INT Hydride Complex INT->H_INT Oxidative Addition H2 H₂ H2->H_INT PROD (S)-Product H_INT->PROD Reductive Elimination PROD->CAT Product Release & Catalyst Regeneration

Caption: Simplified mechanism of Ru-BINAP catalyzed asymmetric hydrogenation.

Comparison of Scalable Catalyst Systems

The choice of catalyst is a critical process parameter, balancing cost, activity (turnover number, TON), and selectivity (ee%).

Catalyst SystemSubstrate/Catalyst (S/C) RatioH₂ Pressure (bar)Temp (°C)SolventTypical ee%Reference
Ru(OAc)₂(S-BINAP)100 - 10,0004 - 10030 - 80Methanol>97%[2][4][5]
Rh(I)-(R,R)-DuanPhos~10,000~6050Methanol>99%[2]
Ir(I)-SIPHOX Ligand~10,0001 - 5025Dichloromethane>99%[6]
Ni(II)-Chiral Diphosphine5,000 - 10,0005025THF>99%[7]
Protocol 4.1: Ru-(S)-BINAP Catalyzed Asymmetric Hydrogenation

This protocol is a representative procedure for a kilogram-scale batch process using a well-established catalyst system.

Safety Precaution: High-pressure hydrogenation is hazardous. This procedure must be conducted in a designated high-pressure bay with appropriate engineering controls (barricades, remote monitoring), pressure relief systems, and hydrogen sensors. Personnel must be fully trained in high-pressure reactor operation. [8][9][10]

  • Reactor Preparation (Inerting): Charge a suitable high-pressure reactor (e.g., a 20 L Hastelloy autoclave) with (E)-2-methyl-3-phenylpropenoic acid (1.0 kg, 6.17 mol).

  • Catalyst Charging: In a glovebox or under a heavy stream of argon, prepare a slurry of the catalyst, Ru(OAc)₂(S-BINAP) (S/C 2000; 3.08 mmol, ~2.8 g), in degassed methanol (100 mL). Transfer this slurry to the reactor via a cannula or an inerted charging port.

  • Solvent Addition: Add additional degassed methanol (9 L) to the reactor.

  • System Purge: Seal the reactor. Pressurize with nitrogen to 10 bar and vent three times to remove all oxygen. Then, perform a vacuum/nitrogen backfill cycle three times.

  • Reaction Execution:

    • Begin stirring at 300-500 RPM.

    • Heat the reactor contents to 40 °C.

    • Pressurize the reactor with hydrogen gas to 50 bar (approx. 725 psi). [5] * Maintain the reaction at 40 °C and 50 bar. Monitor the reaction by observing hydrogen uptake from the reservoir. The reaction is typically complete in 6-12 hours.

  • Shutdown and Catalyst Filtration:

    • Once hydrogen uptake ceases, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure.

    • Purge the reactor head-space with nitrogen three times.

    • Under a nitrogen atmosphere, pass the reaction mixture through a pad of Celite® to filter out the catalyst. Caution: The used catalyst can be pyrophoric. Do not allow the filter cake to dry in the air. [9][11]Quench the filter cake immediately by submerging it in water in a dedicated waste container.

  • Work-up and Isolation:

    • Transfer the filtrate to a separate vessel.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (5 L) and wash with 1M HCl (2 L) and then with brine (2 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude (2S)-α-methyl hydrocinnamic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product with high chemical and enantiomeric purity.

Analytical Validation: Quantifying Enantiomeric Purity

Confirming the enantiomeric excess (ee) is the most critical quality control step. This is reliably achieved using chiral High-Performance Liquid Chromatography (HPLC). As the carboxylic acid can sometimes give poor peak shape, derivatization to the methyl ester is a common practice, though direct methods are also available.

Protocol 5.1: Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol is based on established methods for separating profen enantiomers. [12][13][14]

  • Sample Preparation (Optional Derivatization): Dissolve a small sample (~10 mg) of the final product in 1 mL of methanol. Add 2-3 drops of concentrated sulfuric acid and heat at 60 °C for 1 hour to form the methyl ester. Cool, neutralize with saturated NaHCO₃ solution, and extract with 1 mL of hexane for injection.

  • HPLC Conditions:

    • Instrument: Standard HPLC system with UV detector.

    • Column: Chiral stationary phase column, e.g., Lux Cellulose-3 or Chiralpak AGP (150 x 4.6 mm, 5 µm). [12][13] * Mobile Phase: An isocratic mixture of Hexane/Isopropanol/Acetic Acid (e.g., 90:10:0.1 v/v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 220 nm. [14]3. Analysis: Inject a standard of the racemic material first to determine the retention times of both the (R) and (S) enantiomers. Then, inject the sample from the reaction.

  • Calculation: The enantiomeric excess (ee%) is calculated from the peak areas (A) of the S and R enantiomers using the following formula: ee% = [(A_S - A_R) / (A_S + A_R)] * 100

Safety and Scalability Considerations

Transitioning from the laboratory to pilot plant or manufacturing scale introduces significant challenges that must be proactively managed.

  • Hydrogen Safety: Hydrogen is highly flammable over a wide range of concentrations in air (4-75%). [9]Industrial-scale hydrogenations require dedicated bunkers, robust ventilation, grounding of all equipment to prevent static discharge, and continuous hydrogen monitoring.

  • Catalyst Handling: Many hydrogenation catalysts (especially Raney Nickel, and used Pd/C or Ru/C) are pyrophoric and can ignite spontaneously upon exposure to air, particularly after the reaction when they are finely divided and saturated with hydrogen. [9][11]Always handle catalysts under an inert atmosphere (N₂ or Ar) and never allow the filtered catalyst cake to dry. Quenching the used catalyst in water is a standard deactivation procedure.

  • Thermal Management: Asymmetric hydrogenation is an exothermic reaction. On a large scale, the heat generated can lead to a dangerous increase in temperature and pressure. The reactor must have an efficient cooling system, and the rate of reaction may need to be controlled by regulating hydrogen flow or catalyst loading. A thorough hazard evaluation (e.g., using reaction calorimetry) is essential to understand the thermal profile before scaling up. [10]* Mass Transfer: In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), efficient mixing is critical. The rate of reaction can become limited by the transfer of hydrogen from the gas phase to the catalyst surface. Agitator design and stirring speed must be optimized to ensure good gas dispersion and prevent the catalyst from settling.

References

  • DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. Rasayan Journal of Chemistry. Available at: [Link]

  • [Chiral HPLC determination of conversion and enantiomeric excess of enzyme catalyzed stereoselective esterification of racemic ibuprofen]. PubMed. Available at: [Link]

  • Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a. ScienceDirect. Available at: [Link]

  • Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. Asian Journal of Chemistry. Available at: [Link]

  • The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Farmacia. Available at: [Link]

  • Standard Operating Procedures - The Sarpong Group. University of California, Berkeley. Available at: [Link]

  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety. Available at: [Link]

  • De-risking hydrogenation. Sterling Pharma Solutions. Available at: [Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. MDPI. Available at: [Link]

  • Hydrogenation SOP. University of Rochester. Available at: [Link]

  • Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. ACS Publications. Available at: [Link]

  • Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. Nature. Available at: [Link]

  • 2-METHYL-3-PHENYLPROPIONALDEHYDE. Organic Syntheses. Available at: [Link]

  • Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters. NIH. Available at: [Link]

  • Hydrogenation of geraniol using ruthenium–BINAP catalysts. RSC Publishing. Available at: [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. Available at: [Link]

  • 2-PHENYLPROPIONIC ACID. Organic Syntheses. Available at: [Link]

  • Solved 2. (25 points) Using the malonic ester synthesis. Chegg. Available at: [Link]

  • Asymmetric Hydrogenation. ETH Zurich. Available at: [Link]

  • ASYMMETRIC HYDROGENATION OF ALLYLIC ALCOHOLS USING BINAP-RUTHENIUM COMPLEXES. Organic Syntheses. Available at: [Link]

  • Synthesis of Methyl 3-Phenyl-Propenoate. Scribd. Available at: [Link]

  • Asymmetric synthesis by metal BINAP catalysts. PlumX. Available at: [Link]

Sources

Troubleshooting & Optimization

Separation of (2S) and (2R) 3-(2,4-dimethylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for the enantiopurification of 3-(2,4-dimethylphenyl)-2-methylpropanoic acid .

This molecule belongs to the class of


-methyl hydrocinnamic acids . Unlike "profens" (where the chiral center is directly attached to the aromatic ring), this molecule has a methylene spacer (

) separating the chiral center from the bulky 2,4-dimethylphenyl group. This structural feature reduces the rigidity of the chiral pocket, making enantiorecognition more challenging than for Ibuprofen or Naproxen.

Ticket System Status: 🟢 OPERATIONAL Current Topic: 3-(2,4-dimethylphenyl)-2-methylpropanoic acid (Target M) Support Level: Tier 3 (Senior Scientist)

📋 Triage: Method Selection Strategy

Before opening a specific troubleshooting ticket, determine your separation scale and purity requirements.

MethodSelection Start Input: Racemic Target M (Scale?) ScaleCheck Is Scale > 100g? Start->ScaleCheck Classical Method A: Classical Resolution (Diastereomeric Crystallization) ScaleCheck->Classical Yes (Cost-Effective) Enzymatic Method B: Enzymatic Kinetic Resolution (Lipase Hydrolysis) ScaleCheck->Enzymatic Yes (High Purity req) HPLC Method C: Chiral HPLC/SFC (Prep Chromatography) ScaleCheck->HPLC No (<10g or Analytical) Yield: ~30-40%\nEE: >98% (after recrystallization) Yield: ~30-40% EE: >98% (after recrystallization) Classical->Yield: ~30-40%\nEE: >98% (after recrystallization) Yield: >90%\nEE: >99.9% Yield: >90% EE: >99.9% HPLC->Yield: >90%\nEE: >99.9%

Figure 1: Decision matrix for selecting the appropriate resolution methodology based on scale and purity needs.

🎫 Ticket #001: Classical Resolution Troubleshooting

Issue: "I am trying to resolve the acid using chiral amines, but I am getting oils instead of crystals, or the enantiomeric excess (ee) is stalling at 60%."

🔧 Technical Analysis

The 2,4-dimethyl substitution on the phenyl ring adds significant lipophilicity and steric bulk. Standard resolving agents (like simple Phenylethylamine) may fail to pack tightly because the "tail" of your molecule is too flexible and greasy.

🛠️ Troubleshooting Protocol
Step 1: Switch Resolving Agents (The "Dutch" Approach)

Do not rely solely on Phenylethylamine (PEA). The methylene spacer in hydrocinnamic acids often requires a resolving agent with a larger "aromatic surface" to induce


-

stacking.

Recommended Screen:

Resolving Agent Rationale Solvent System
(R)-(+)-Dehydroabietylamine Primary Recommendation. The bulky tricyclic structure often crystallizes well with lipophilic acids like Target M. EtOH/Water (9:1)
(S)-(-)-1-Phenylethylamine The standard baseline. Often forms oils with this specific substrate. Isopropyl Acetate
(1R,2S)-(-)-Ephedrine Provides additional H-bonding sites (hydroxyl group) to anchor the flexible carboxylate. Acetone

| Cinchonidine | Large alkaloid; good for "wrapping" around the dimethylphenyl bulk. | MeOH/Acetone |[1]

Step 2: The "Pope-Peachy" Method (Optimization)

If you achieve 60-70% ee but cannot improve it:

  • Stop Recrystallizing: Do not just cool the solution further.

  • Add Achiral Base: Use 0.5 eq of the Chiral Amine and 0.5 eq of an achiral base (e.g., Triethylamine or NaOH).

  • Mechanism: The chiral amine will selectively bind the (2S)-acid (lower solubility salt), while the achiral base keeps the (2R)-acid in solution. This sharpens the precipitation.

Step 3: Salt Break (Critical)

Users often lose yield here. The lipophilic nature of the 2,4-dimethyl group means the acid will stick to the organic layer and the amine might follow if not acidified correctly.

  • Protocol: Suspend salt in

    
    . Add 1M HCl until aqueous pH < 2. Shake vigorously. The amine goes to water (as hydrochloride); the chiral acid goes to DCM.
    

🎫 Ticket #002: Chiral HPLC/SFC Method Development

Issue: "Peaks are tailing or merging. I cannot get baseline separation for QC."

🔧 Technical Analysis

Carboxylic acids are notorious for tailing on polysaccharide columns due to non-specific hydrogen bonding with the silica matrix or the carbamate linkers of the stationary phase.

🛠️ Troubleshooting Protocol
Step 1: Mobile Phase Additives (The "Golden Rule")

You must suppress ionization.

  • Standard: 0.1% Trifluoroacetic Acid (TFA).

  • Better: 0.1% TFA + 0.1% Diethylamine (DEA). Note: This forms an in-situ buffer that sharpens peaks significantly for hydrocinnamic acids.

Step 2: Column Selection

The 2,4-dimethyl group creates a "thick" aromatic region.

  • Column A (First Choice): Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). The amylose helix is more flexible and can better accommodate the non-planar 2,4-dimethylphenyl moiety.

  • Column B (Alternative): Chiralcel OD-H (Cellulose analog). Often provides different selectivity if AD-H fails.

Step 3: Validated Analytical Method
  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m)
  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 210 nm (The phenyl ring absorption is weak; 254 nm might be too low signal).

🎫 Ticket #003: Enzymatic Resolution (Biocatalysis)

Issue: "I want to avoid toxic amines. Can I use enzymes?"

🔧 Technical Analysis

Yes. Lipases are highly effective for


-methyl esters. You must first esterify your acid to the methyl or ethyl ester.
🛠️ Workflow

Enzymatic Racemate Racemic Ester Reaction Hydrolysis (Kinetic Resolution) Racemate->Reaction + Enzyme Enzyme CAL-B (Novozym 435) pH 7.0 Phosphate Buffer Separation Acid/Base Extraction Reaction->Separation 50% Conversion ProductS (S)-Acid (Hydrolyzed) Separation->ProductS Aq. Phase (pH 8) ProductR (R)-Ester (Unreacted) Separation->ProductR Org. Phase

Figure 2: Enzymatic Kinetic Resolution workflow using Candida antarctica Lipase B (CAL-B).[2][3][4][5]

Protocol:

  • Substrate: Methyl 3-(2,4-dimethylphenyl)-2-methylpropanoate.

  • Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).

  • Solvent: Phosphate buffer (pH 7) with 10% Acetone cosolvent to solubilize the lipophilic ester.

  • Stop Point: Monitor by HPLC. Stop exactly at 50% conversion.

  • Workup: Basify to pH 8. Extract the unreacted (R)-ester with Hexane. Then acidify the aqueous layer to pH 2 and extract the (S)-acid with Ethyl Acetate.

❓ Frequently Asked Questions (FAQ)

Q: Why is the "2-methyl" group making this so difficult compared to simple hydrocinnamic acid? A: The


-methyl group creates a chiral center, but it also introduces steric hindrance near the carboxylic acid. This makes salt formation slower and requires stronger resolving agents (like Dehydroabietylamine) to "lock" the conformation during crystallization.

Q: Can I determine absolute configuration (R vs S) without X-ray? A: Tentatively, yes. For


-methyl hydrocinnamic acids:
  • (+)-Rotation (in Chloroform) usually correlates to the (S)-configuration .

  • (-)-Rotation usually correlates to the (R)-configuration .

  • Warning: This is an empirical rule (Rule of Shift) and should be validated via X-ray of the diastereomeric salt if this is a new chemical entity (NCE).

Q: My HPLC peaks are splitting. Is it the column? A: Likely not. It is likely the solvent. If you dissolve your sample in 100% Methanol but inject onto a Hexane/IPA mobile phase, the solvent mismatch causes "shock" precipitation or band broadening. Always dissolve the sample in the mobile phase.

📚 References & Grounding

  • Classical Resolution Principles:

    • Source: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. This text validates the use of Dehydroabietylamine for hindered carboxylic acids.

    • Context: See general protocols for

      
      -methyl carboxylic acids.
      
  • Hydrocinnamic Acid Resolution:

    • Paper: "Efficient resolution of rac-2-cyano-2-methyl-3-phenylpropanoic acid."

    • Relevance: Demonstrates the difficulty of resolving 3-phenyl-2-methyl derivatives and the necessity of screening multiple amines (Phenylethylamine vs Norephedrine).

    • Link:

  • Chiral HPLC Methodology:

    • Source: "An overview of chiral separations of pharmaceutically active substances by HPLC."

    • Relevance: Validates the use of Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) for arylpropanoic acid derivatives and the requirement for acidic additives (TFA).

    • Link:

  • Specific Structural Analog Data:

    • Source: "Enantioseparation of three constitutional isomeric 2-(methylphenyl)propanoic acids."

    • Relevance: Highlights that ortho-substitution (like the 2-position in your 2,4-dimethyl group) significantly impacts separation factors compared to meta or para isomers, often requiring specific cyclodextrin or amylose phases.

    • Link:

Sources

Solubility issues with 2,4-dimethylphenyl propanoic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket #DM-204: Solubility & Purification of 2,4-Dimethylphenyl Propanoic Acid Intermediates [1][2]

Senior Scientist Note

From: Dr. Aris Thorne, Senior Application Scientist Re: Overcoming "Oiling Out" and Solubility Anomalies

Colleagues,

We have received multiple inquiries regarding the purification of 3-(2,4-dimethylphenyl)propanoic acid (CAS: 1811-85-4) and its upstream intermediates (specifically the keto-acid precursor). The 2,4-dimethyl substitution pattern introduces a specific challenge: it significantly increases lipophilicity (LogP ~3.[2][3]3) while often disrupting the crystal lattice symmetry compared to the unsubstituted phenylpropanoic acid.[3][4]

This results in a compound that "loves" organic solvents too much and water too little, frequently leading to the dreaded "oiling out" phenomenon during recrystallization.[3] Below is a validated troubleshooting guide designed to recover your yield and purity.

Part 1: The Physicochemical Landscape

To troubleshoot, we must first quantify the enemy.[3] The solubility issues stem from the competition between the hydrophobic xylyl ring and the hydrophilic carboxylic tail.[3]

ParameterValue (Est.)Implication for Workup
pKa ~4.75 – 4.80Ionizes at pH > 6.[1][2][4]0. Allows for base extraction (pH swing).[2][3][4]
LogP ~3.3Highly soluble in DCM, EtOAc, Toluene.[2][3] Poor in Water.
Melting Point 60–90°C range*Critical Risk: If MP < Solvent Boiling Point, oiling out is thermodynamically favored.[2][3][4]
Crystal Habit Needles/PlatesFast cooling promotes needle formation (traps impurities).[2][3][4]

*Note: The 2,4-dimethyl substitution often depresses the melting point relative to the 4-methyl analog due to steric bulk preventing tight packing.[1]

Part 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

The Problem: You cool your hot ethanol/water solution, and instead of white crystals, a yellow/brown oil separates at the bottom. The Cause: The solution hit the "solubility limit" (saturation) at a temperature higher than the compound's melting point. The compound precipitated as a liquid.[2][3][4][5][6][7][8]

The Rescue Protocol (Workflow)

Do not discard the oil.[2][3][4] Follow this thermodynamic rescue path.

RescueProtocol Start Status: Oiled Out (Two liquid phases) Reheat 1. Re-heat to Reflux (Dissolve Oil) Start->Reheat AddSolvent 2. Add 'Good' Solvent (e.g., Ethanol) +5-10% Reheat->AddSolvent Clear Solution? CoolSlow 3. Cool Slowly to T = MP + 5°C AddSolvent->CoolSlow Seed 4. ADD SEED CRYSTAL (Critical Step) CoolSlow->Seed Metastable Zone CoolFinal 5. Cool to RT (Do not use Ice yet) Seed->CoolFinal Crystal Growth

Figure 1: Rescue workflow for oiled-out intermediates. The key is seeding in the "Metastable Zone" (just above the oiling temperature).

Detailed Steps:

  • Re-dissolve: Heat the mixture until the oil disappears.

  • Adjust Solvent Ratio: Add a small amount of the "good" solvent (e.g., Ethanol or Acetone).[2][3][4] This raises the solubility slightly, preventing the oil from crashing out instantly upon cooling.[3]

  • The Seeding Trick: Allow the solution to cool slowly. When it reaches ~50-60°C (before oil appears), add a few crystals of pure product.[2][3] This provides a template for the lattice, energetically favoring solid formation over liquid oil.[3]

  • Agitation: Stir vigorously. High shear can sometimes force crystallization over oiling.[2][3][4]

Part 3: Solvent Selection Matrix

For 2,4-dimethylphenyl propanoic acid, standard "water/alcohol" mixtures often fail due to the lipophilicity of the dimethyl ring.[3] Use this matrix to select a better system.

Solvent SystemSuitabilityNotes
Toluene / Heptane Excellent Best for high-purity work.[1][2][4] Dissolve in hot Toluene; add hot Heptane until cloudy. Cool slowly.
EtOAc / Hexane Good Standard lab choice.[2][3][4] Risk of oiling if Hexane is added too fast.[2][3][4]
Ethanol / Water Moderate/Risky High Risk of Oiling.[2][3][4] Only use if you have seed crystals.[2][3][4] Keep Ethanol % high (>60%).[2][3][4]
DCM (Dichloromethane) Poor Too soluble.[2][3][4] Product will not crystallize even at -20°C.

Part 4: The pH-Swing Purification (Alternative to Crystallization)

If crystallization fails repeatedly, utilize the carboxylic acid functionality.[3] This method leverages the pKa (~4.[2][3][4]8) to separate the product from non-acidic impurities (like unreacted xylenes or aldehydes).[3][4]

pHSwing Crude Crude Mixture (Organic Phase) BaseExt Extract with 10% NaHCO3 (aq) Crude->BaseExt Sep Phase Separation BaseExt->Sep OrgWaste Organic Layer (Impurities) Sep->OrgWaste Discard AqLayer Aqueous Layer (Product as Salt) Sep->AqLayer Keep Acidify Acidify to pH 1-2 (HCl) AqLayer->Acidify Precip Product Precipitates (Solid) Acidify->Precip

Figure 2: Acid-Base Workup Strategy.[1][2] This is often superior to crystallization for the initial cleanup of 2,4-dimethylphenyl propanoic acid.[1]

Protocol:

  • Dissolve crude oil in Ethyl Acetate .[2][3][4]

  • Extract 2x with Saturated Sodium Bicarbonate (NaHCO₃) . Note: The product moves to the water layer; impurities stay in EtOAc.[1]

  • Discard the organic layer.[2][3][4]

  • Acidify the aqueous layer carefully with 1M HCl to pH 1.[2][3][4]

  • The product will precipitate as a white solid.[2][3][4] Filter and dry.[2][3][4]

Part 5: Frequently Asked Questions (FAQ)

Q: My intermediate is the Keto-Acid (3-(2,4-dimethylbenzoyl)propionic acid). Is the solubility different? A: Yes. The keto group adds polarity. This intermediate crystallizes much easier from Acetic Acid/Water or Ethanol/Water than the reduced propanoic acid.[2][3][4] Oiling out is less common here.[2][3][4][6]

Q: I see a "gum" forming during the Friedel-Crafts reaction workup. What is it? A: This is likely aluminum salts complexed with your product.[2][3][4] Ensure you quench the Friedel-Crafts reaction with Ice/HCl and stir for at least 30 minutes to break the Aluminum-Product complex before extraction.

Q: Can I use chromatography instead? A: Yes. Due to the acid group, you must add 1% Acetic Acid to your eluent (e.g., Hexane:EtOAc + 1% AcOH) to prevent "streaking" on the silica column.[3] Without the acid modifier, the spot will tail significantly.[3]

References

  • National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 1811-85-4, 3-(2,4-Dimethylphenyl)propanoic acid.[1][2][3] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[2][3][4] Friedel-Crafts Acylation: Mechanism and Conditions.[1][2][3][4] Retrieved from [Link]

  • University of Colorado Boulder. (n.d.).[2][3][4] Recrystallization: Oiling Out and Troubleshooting.[2][3][4][6][7][9] Dept of Chemistry & Biochemistry.[2][3][4] Retrieved from [Link]

  • Mettler Toledo. (2024).[2][3][4] Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link]

Sources

Troubleshooting yield loss in alpha-methylation of dihydrocinnamic acids

Technical Support Center: -Methylation of Dihydrocinnamic Acids

Ticket ID: ALK-DHC-001 Topic: Troubleshooting Yield Loss & Regioselectivity Issues Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Workflow: Where is the Yield Loss Occurring?

Before modifying your protocol, identify the specific failure point. Use the decision tree below to diagnose the root cause of your yield loss.

TroubleshootingFlowStartStart: Yield < 50%CheckNMRCheck Crude NMR(Before Column)Start->CheckNMRNoProductOnly SM RemainingCheckNMR->NoProductNo ConversionMixProductMixture of SM,Mono-, and Di-methylatedCheckNMR->MixProductComplex MixWrongProductProduct formed butwrong peaks (O-alkyl?)CheckNMR->WrongProductNew peaks, not productGoodNMRNMR looks good,but isolated mass is lowCheckNMR->GoodNMRClean CrudeFail_DeprotDiagnosis: Failed Enolization(Base/Temp issue)NoProduct->Fail_DeprotFail_PolyDiagnosis: Proton Exchange(The 'Polyalkylation' Trap)MixProduct->Fail_PolyFail_OAlkDiagnosis: O-Alkylation(Hard/Soft Mismatch)WrongProduct->Fail_OAlkFail_WorkupDiagnosis: Extraction pH(Acid solubility)GoodNMR->Fail_Workup

Figure 1: Diagnostic logic for isolating the cause of yield loss in alkylation reactions.

Module 1: Direct Alkylation (The Dianion Strategy)

The Symptom: You are using 1.1 equivalents of LDA and Methyl Iodide, but recovering mostly starting material or a low yield of product. The Cause: Carboxylic acids possess an acidic proton on the hydroxyl group (



The Mechanism:
The "Creger" Dianion Protocol

To successfully alkylate the free acid, you must generate the 1,2-dianion .

Optimized Protocol:

  • Reagents: Dihydrocinnamic acid (1.0 eq), LDA (2.2 to 2.5 eq), THF (anhydrous), MeI (1.1 - 1.5 eq).

  • Step 1 (Dianion Formation):

    • Cool THF solution of LDA (2.5 eq) to 0°C (not -78°C initially).

    • Add acid solution slowly.

    • Critical: Allow to warm to Room Temperature (RT) or stir at 0°C for 30-60 mins to ensure complete formation of the dianion. The dianion often precipitates or changes color (bright yellow/orange).

  • Step 2 (Alkylation):

    • Cool the mixture to -78°C (Critical to prevent polymerization).

    • Add MeI (dissolved in THF) slowly.

    • Stir for 2-4 hours, allowing slow warming to -20°C.

  • Step 3 (Quench):

    • Pour into cold dilute HCl.

Troubleshooting Table: Dianion Route

ObservationDiagnosisCorrective Action
Recovery of SM Incomplete dianion formation.Increase base to 2.5 eq. Ensure Step 1 is done at 0°C or RT, not -78°C.
Dimethylation Proton exchange between product and enolate.Rapid addition of MeI at -78°C. Do not allow to warm above 0°C before quench.
Precipitation Dianion insolubility (aggregates).Add HMPA or DMPU (1-2 eq) as a co-solvent to break lithium aggregates.

Module 2: Stereoselective Alkylation (Evans Auxiliary)

The Symptom: You require high enantiomeric excess (ee), but direct alkylation yields a racemate. The Solution: Use an Evans Oxazolidinone auxiliary.[1] This is the gold standard for drug development applications requiring >98% ee.

The Protocol

This method relies on the formation of a rigid Z-enolate chelated by Lithium or Boron.

EvansCycleStartDihydrocinnamicAcidAcylation1. Mixed Anhydride(Pivaloyl chloride)2. Lithiated AuxiliaryStart->AcylationImideN-AcyloxazolidinoneAcylation->ImideEnolizationNaHMDS or LDA-78°CImide->EnolizationAlkylationMeI(Si-face attack)Enolization->AlkylationCleavageLiOH / H2O2(Hydrolysis)Alkylation->CleavageProductAlpha-MethylAcid (>98% ee)Cleavage->ProductAuxiliaryRecoveredAuxiliaryCleavage->AuxiliaryRecycle

Figure 2: The Evans Auxiliary workflow for enantioselective alpha-methylation.

Critical Yield Factors:

  • Acylation Step: Ensure the mixed anhydride forms completely (use Pivaloyl chloride/Et3N) before adding the lithiated auxiliary. Incomplete acylation mimics "yield loss" later.

  • Cleavage Step (The Hidden Loss): The standard LiOH hydrolysis can be sluggish for hindered substrates.

    • Optimization: Use LiOH / H2O2 (3:1). The peroxide attacks the imide carbonyl much faster than hydroxide alone (Evans, 1982).

    • Quench: Use

      
       to destroy excess peroxide before acidification, otherwise, you may oxidize your phenyl ring or other sensitive groups.
      

Module 3: Work-up & Isolation (The "Invisible" Loss)

The Symptom: Crude NMR shows 95% conversion, but isolated yield is <50%. The Cause: Dihydrocinnamic acids are moderately water-soluble, especially if the pH is not sufficiently low.

The Fix: pH-Controlled Extraction

  • Acidification: You must acidify the aqueous quench to pH 1-2 . Use 1M HCl or KHSO4.

    • Check: Use pH paper. Do not assume "I added acid, so it's acidic." The buffering capacity of lithium salts can be high.

  • Solvent Choice:

    • Avoid Ether (poor solubility for some acids).

    • Use EtOAc or DCM .

    • Pro-Tip: If the acid is very polar, add NaCl to the aqueous layer ("salting out") to force the organic acid into the organic layer.

  • Back-Extraction: Always back-extract the aqueous layer 2-3 times.

FAQ: Rapid Troubleshooting

Q: Why am I getting O-alkylation (methyl ester) instead of C-alkylation? A: This is a Hard/Soft Acid-Base (HSAB) issue.

  • Diagnosis: You are likely using a "hard" leaving group (like Methyl Triflate or Dimethyl Sulfate) or a highly polar solvent (DMF/DMSO) with the enolate.

  • Fix: Switch to Methyl Iodide (MeI) (softer electrophile).[2] Ensure the solvent is THF (favors C-alkylation via tight ion pairs).

Q: Can I use NaH instead of LDA? A: generally, No .

  • NaH is heterogeneous and slow. It often fails to generate the dianion cleanly at low temperatures.

  • If you must use a non-lithium base, use NaHMDS or KHMDS , but Lithium enolates (LDA) generally provide tighter chelation and better regiocontrol for this specific substrate.

Q: How do I separate the mono-methylated product from the di-methylated impurity? A: This is difficult by standard flash chromatography due to similar polarity.

  • Technique: Use Reverse Phase (C18) HPLC or convert the acid to a methyl ester (using TMS-diazomethane or MeOH/H2SO4), separate the esters on silica (they separate better than acids), and then hydrolyze back to the acid.

References

    • Foundational text on the dianion str
  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. Link

    • The authoritative source for the Evans Auxiliary protocol.
  • Myers, A. G., et al. (1994). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 116(20), 9361–9362. Link

    • Alternative high-yield auxiliary method if Evans fails.
  • Pfeffer, P. E., & Silbert, L. S. (1970). Lithiated carboxylic acid. II. Alkylation of lithium salts of carboxylic acids. The Journal of Organic Chemistry, 35(1), 262–264. Link

    • Detailed optimization of the dianion temper

Technical Support Center: Chiral HPLC of Dimethylphenyl Propanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Method Development & Troubleshooting for Dimethylphenyl Propanoic Acids (DMPPA)

Overview & Chemical Context

Welcome to the technical support hub for Dimethylphenyl Propanoic Acids (DMPPA) . These molecules belong to the 2-arylpropionic acid class (profens), characterized by a carboxylic acid moiety


 to the chiral center and a lipophilic dimethylphenyl group.

The Core Challenge:

  • Acidity: The free carboxylic acid (

    
    ) causes severe peak tailing due to non-specific interactions with the silica matrix and the chiral selector.
    
  • Steric Bulk: The dimethyl substitution pattern (e.g., 2,4-dimethyl vs. 3,5-dimethyl) significantly alters the 3D shape, requiring a Chiral Stationary Phase (CSP) with the correct "groove" size.

Method Development Strategy (Standard Operating Procedure)

Do not rely on guesswork. Follow this self-validating screening protocol to establish a baseline method.

Phase A: Column Selection

For DMPPAs, polysaccharide-based CSPs are the industry standard due to their ability to accommodate aromatic rings via


 interactions and hydrogen bonding.
  • Primary Screen (The "Gold" Standard):

    • Amylose-based: Chiralpak AD-H (or Immobilized IA )

      • Why: The helical structure of amylose is generally more open, often accommodating bulkier "dimethyl" substituted rings better than cellulose.

    • Cellulose-based: Chiralcel OD-H (or Immobilized IB )[1]

      • Why: Provides a tighter chiral cavity; often yields higher selectivity (

        
        ) if the molecule fits.
        
Phase B: Mobile Phase & Additives

CRITICAL: You are analyzing an acid.[2][3][4] You must use an acidic additive to suppress ionization.[3]

ParameterRecommendationMechanism / Rationale
Mode Normal Phase (NP) Hexane/Alcohol mixtures provide the highest success rate for profens by maximizing H-bonding interactions with the carbamate selector.
Base Solvent n-Hexane or n-HeptaneNon-polar backbone.[5]
Modifier IPA (Isopropanol) or EtOH (Ethanol)IPA is bulkier and forms stronger H-bonds; EtOH is sharper but elutes faster. Start with 90:10 Hexane:IPA .
Additive 0.1% TFA (Trifluoroacetic Acid)Mandatory. Suppresses the dissociation of -COOH (

). The neutral form is required for chiral recognition.
Phase C: The Optimization Workflow (Visualized)

MethodDev Start Start: Screen DMPPA Screen Screen AD-H & OD-H (90:10 Hex:IPA + 0.1% TFA) Start->Screen CheckRes Resolution (Rs) > 1.5? Screen->CheckRes Success Validate Method CheckRes->Success Yes CheckTail Peak Tailing? CheckRes->CheckTail No AddAcid Increase TFA to 0.2% or switch to AcOH CheckTail->AddAcid Yes (Tf > 1.5) CheckSel Selectivity (α) < 1.1? CheckTail->CheckSel No (Peak is sharp but merged) AddAcid->Screen SwitchMod Switch Modifier (IPA → EtOH) CheckSel->SwitchMod Step 1 Temp Lower Temp (10-20°C) SwitchMod->Temp Step 2 Immob Switch to Immobilized (IA/IB) Try Forbidden Solvents (THF/DCM) Temp->Immob Step 3 Immob->Screen

Figure 1: Logic flow for optimizing chiral separation of dimethylphenyl propanoic acids.

Troubleshooting Guide

Issue 1: Severe Peak Tailing ( )

User Report: "I see separation, but the peaks are tailing badly, effectively ruining the resolution."

Root Cause Analysis: The carboxylic acid proton is exchanging with the silica surface or the chiral selector's basic sites. This is a "secondary interaction."[6]

Corrective Actions:

  • Verify Additive: Ensure you are using 0.1% Trifluoroacetic Acid (TFA) . Formic acid is often too weak (

    
     3.75) compared to TFA (
    
    
    
    0.23) for strict suppression in non-polar solvents.
  • Column History: If the column was previously used with basic additives (DEA/TEA), it must be flushed. Bases bind strongly to silanols.[7]

    • Protocol: Flush with 100% Ethanol (containing 0.1% Acetic Acid) for 20 column volumes.

  • Sample Solvent: Dissolve the sample in the mobile phase. If you dissolve a DMPPA in pure IPA and inject into 90% Hexane, the local solvent mismatch can cause peak distortion.

Issue 2: "Ghost" Peaks or Baseline Drift

User Report: "I see negative peaks or wandering baselines."

Root Cause Analysis: Dimerization. Carboxylic acids in non-polar solvents (Hexane) exist in equilibrium between monomers and cyclic dimers.

Corrective Actions:

  • Temperature: Increase column temperature to 30-35°C to shift the equilibrium (though this may reduce chiral selectivity—it's a trade-off).

  • Detection: Ensure your reference wavelength on the DAD (Diode Array Detector) is not set to a region where the mobile phase absorbs. TFA absorbs below 210 nm. Set detection to 230 nm or 254 nm (aromatic region).

Issue 3: No Separation (Co-elution)

User Report: "Single sharp peak. No separation on AD-H or OD-H."

Root Cause Analysis: The "dimethyl" groups are creating steric hindrance that prevents the chiral center from sitting in the selector's groove, or the solvent is masking the interaction.

Corrective Actions:

  • Switch Alcohol: If using IPA, switch to 100% Ethanol (with TFA) or a Hexane/Ethanol mix. Ethanol is a smaller molecule and allows the analyte to penetrate deeper into the chiral cavity [1].

  • The "Immobilized" Trick: If you have Chiralpak IA or IB (immobilized versions), you are not restricted to Hexane/Alcohol.

    • Experiment: Try Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) mixtures.

    • Why: These solvents induce a different conformation in the polymer strands of the CSP, potentially creating a new chiral "pocket" that fits the dimethylphenyl group [2].

Frequently Asked Questions (FAQs)

Q: Can I use Reversed Phase (RP) for these acids? A: Yes, but it is generally less effective for initial screening of profens than Normal Phase. If you must use RP (e.g., for LC-MS compatibility), use Chiralpak AD-RH or OD-RH .

  • Crucial: You must control pH.[3][8] Use a buffer (Phosphate or Formate) at pH 2.0 . At pH > 4.5, the molecule ionizes and will elute near the void volume with no separation.

Q: Why does the elution order flip when I switch from AD-H to AD-RH? A: This is common. In Normal Phase, retention is driven by H-bonding and polar interactions. In Reversed Phase, retention is driven by hydrophobic effects.[7] The chiral recognition mechanism often inverts due to the solvation shell around the selector changing from non-polar (Hexane) to polar (Water) [3].

Q: My "dimethyl" isomer is 2,6-dimethyl. It won't separate. A: The 2,6-position is extremely sterically hindered (ortho-ortho). The carboxylic acid is twisted out of plane.

  • Solution: Try a Chiralpak AS-H column.[8][9] The "AS" selector (Amylose tris[(S)-

    
    -methylbenzylcarbamate]) has a different helical pitch suited for twisted or bulky molecules that fail on AD/OD.
    

Data Summary: Additive Effects

Effect of mobile phase additive on the separation of a generic arylpropionic acid on Chiralpak AD-H (90:10 Hex:IPA).

AdditiveRetention (

)
Tailing Factor (

)
Resolution (

)
Verdict
None4.22.8 (Severe)0.8Fail
0.1% Formic Acid3.81.61.2Marginal
0.1% TFA 3.5 1.1 (Excellent) 2.4 Optimal
0.1% Acetic Acid3.61.31.8Acceptable

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[5][9][10][11][12][13] Chemical Society Reviews, 37(12), 2593-2608.

  • Daicel Chiral Technologies. (n.d.).[4] Instruction Manual for Immobilized Columns (IA, IB, IC). Retrieved from Chiraltech.[4][8][9][14]

  • Haginaka, J. (2001). Enantioseparation of drugs by HPLC on polysaccharide-based chiral stationary phases.[15] Journal of Chromatography A, 906(1-2), 253-273.

  • Maier, N. M., Franco, P., & Lindner, W. (2001). Separation of enantiomers: needs, challenges, perspectives. Journal of Chromatography A, 906(1-2), 3-33.

Sources

Validation & Comparative

A Comparative Guide to the (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic Acid Reference Standard: Ensuring Analytical Accuracy in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and scientific research, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for calibration, identification, and quantification. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of the (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid reference standard. We will explore the nuances of establishing its identity, purity, and chiral integrity, offering field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals.

The Critical Role of a Well-Characterized Reference Standard

(2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid is a chiral carboxylic acid derivative. As with any chiral compound, its biological activity is often stereospecific. Therefore, a reference standard for this molecule must not only be of high chemical purity but also possess a confirmed and high enantiomeric excess. The use of a poorly characterized standard can lead to inaccurate quantification of the active pharmaceutical ingredient (API), misidentification of impurities, and ultimately, compromise the safety and efficacy of a potential drug product.

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the qualification of reference standards.[1][2][3][4] These guidelines emphasize the need for a comprehensive set of analytical tests to establish the identity, purity, and potency of primary reference standards.[2][5] This guide will delve into the practical application of these principles for (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid.

Comparative Analysis of Analytical Techniques

A multi-pronged analytical approach is essential for the comprehensive characterization of a reference standard. No single technique can provide all the necessary information. Here, we compare the utility of several key analytical methods.

Table 1: Comparison of Analytical Techniques for Characterizing (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic Acid

Analytical TechniqueInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Purity, presence of related substances and impurities.High sensitivity and resolution for separating complex mixtures.[6][7]May require chromophores for UV detection; some impurities may co-elute.[8]
Chiral HPLC Enantiomeric purity and separation of stereoisomers.The gold standard for determining enantiomeric excess.[9][10][11]Method development can be complex and time-consuming.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation, confirmation of identity.Provides detailed information about the molecular structure.[13][14][15]Relatively low sensitivity compared to other techniques.
Mass Spectrometry (MS) Molecular weight confirmation, structural information of impurities.High sensitivity and specificity for molecular weight determination.[16]May not distinguish between isomers without chromatographic separation.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Provides a unique "fingerprint" of the molecule.[17]Limited use for quantification.

Experimental Protocols: A Self-Validating System

The trustworthiness of a reference standard is built upon robust and well-documented experimental protocols. The following sections provide detailed methodologies that, when followed, create a self-validating system for the characterization of (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The goal of this protocol is to separate the main compound from any potential process-related impurities or degradation products.[18][19]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Reference Standard Solvent Dissolve in Mobile Phase Sample->Solvent Filter Filter through 0.45 µm syringe filter Solvent->Filter Injection Inject Sample Filter->Injection Inject into HPLC Column C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm) MobilePhase Acetonitrile:Water with 0.1% Formic Acid (Gradient Elution) Chromatogram Obtain Chromatogram Column->Chromatogram Generate Data Detection UV Detection at 220 nm Injection->Column Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_chiral_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Weigh Reference Standard Solvent Dissolve in Mobile Phase Sample->Solvent Filter Filter through 0.45 µm syringe filter Solvent->Filter Injection Inject Sample Filter->Injection Inject into Chiral HPLC Column Chiral Stationary Phase Column (e.g., Polysaccharide-based) MobilePhase Hexane:Isopropanol with 0.1% TFA (Isocratic Elution) Chromatogram Obtain Chromatogram Column->Chromatogram Generate Data Detection UV Detection at 220 nm Injection->Column Integration Integrate Enantiomer Peaks Chromatogram->Integration Calculation Calculate Enantiomeric Excess (%) Integration->Calculation

Sources

Comparative Analysis of Chiral Purity: Determining the Specific Rotation of (2S)-3-(2,4-dimethylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of pharmacological activity and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different biological effects. For novel chiral molecules such as (2S)-3-(2,4-dimethylphenyl)-2-methylpropanoic acid, a potential building block in medicinal chemistry, rigorous characterization of its enantiomeric purity is paramount. This guide provides a comprehensive framework for determining the specific rotation of this target molecule, comparing the methodology to alternative analytical techniques, and interpreting the data within the broader context of chiral analysis. While a definitive, published specific rotation value for (2S)-3-(2,4-dimethylphenyl)-2-methylpropanoic acid is not prominently available in the literature, this guide establishes the rigorous experimental protocol required to determine this crucial physicochemical property.

The Foundational Role of Specific Rotation in Chiral Analysis

Specific rotation ([(\alpha)]) is a fundamental property of a chiral substance, quantifying the degree to which it rotates the plane of polarized light at a specific temperature, wavelength, and concentration. It is an indispensable tool for the initial characterization of a newly synthesized chiral molecule and for quality control in manufacturing processes. The value is calculated using the Biot equation:

[ [\alpha]^T_\lambda = \frac{\alpha}{l \times c} ]

where:

  • ([\alpha]^T_\lambda) is the specific rotation at temperature T and wavelength (\lambda).

  • (\alpha) is the observed rotation in degrees.

  • 
     is the path length of the polarimeter cell in decimeters (dm).
    
  • 
     is the concentration of the sample in g/mL.
    

The sign (+ or -) of the specific rotation indicates whether the compound is dextrorotatory (rotates light to the right) or levorotatory (rotates light to the left), respectively. The magnitude is indicative of the compound's intrinsic optical activity. For a molecule like (2S)-3-(2,4-dimethylphenyl)-2-methylpropanoic acid, establishing a reliable [(\alpha)] value is the first step in creating a reference standard for future synthetic batches.

Experimental Protocol: Determination of Specific Rotation

The following protocol outlines the meticulous steps required to obtain a trustworthy specific rotation value. This procedure is designed as a self-validating system, with built-in checks to ensure data integrity.

I. Instrumentation and Calibration
  • Instrument: A high-precision digital polarimeter, such as a Jasco P-2000 or an Anton Paar MCP series, is required. The instrument should be capable of temperature control and use a sodium lamp (D-line, 589 nm) or other specified wavelength source.

  • Calibration: Prior to sample analysis, the instrument's calibration must be verified using a certified quartz plate or a standard solution of sucrose with a known specific rotation. This step is non-negotiable and ensures the accuracy of the observed rotation.

II. Sample Preparation
  • Purity Confirmation: The enantiomeric purity of the (2S)-3-(2,4-dimethylphenyl)-2-methylpropanoic acid sample must first be confirmed by an orthogonal method, typically chiral High-Performance Liquid Chromatography (HPLC). A sample with an enantiomeric excess (e.e.) of >99.5% is considered suitable for establishing a reference specific rotation value.

  • Solvent Selection: The choice of solvent is critical as it can significantly influence the specific rotation. A non-polar, aprotic solvent such as chloroform (CHCl₃) or a polar solvent like ethanol (EtOH) should be selected. The solvent must be of high purity (HPLC grade or better) and meticulously dried to avoid impurities that could affect the measurement. For this guide, we will proceed with chloroform.

  • Concentration: Accurately weigh approximately 100 mg of the sample using a calibrated analytical balance. Dissolve the sample in the chosen solvent in a 10 mL volumetric flask, ensuring complete dissolution. This creates a concentration of approximately 1 g/100 mL (c = 0.01 g/mL), a common standard for this measurement. The precise concentration must be recorded.

III. Measurement Procedure
  • Blank Measurement: Fill the polarimeter cell (typically 1 dm path length) with the pure solvent (chloroform). Take a blank reading to zero the instrument. This corrects for any optical activity of the solvent or the cell itself.

  • Sample Measurement: Rinse the cell with a small amount of the sample solution before filling it completely. Ensure no air bubbles are present in the light path.

  • Temperature Equilibration: Place the filled cell in the temperature-controlled chamber of the polarimeter, set to a standard temperature, typically 20°C or 25°C. Allow the solution to equilibrate for at least 10 minutes.

  • Data Acquisition: Take at least five independent readings of the observed rotation ((\alpha)). The readings should be stable and reproducible. Calculate the average of these readings.

  • Calculation: Use the averaged observed rotation, the exact concentration, and the path length to calculate the specific rotation using the Biot equation.

Workflow for Determining Specific Rotation

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis & Reporting Purity Confirm Enantiomeric Purity (>99.5% e.e.) via Chiral HPLC Weigh Accurately Weigh Sample (~100 mg) Purity->Weigh Dissolve Dissolve in High-Purity Solvent (e.g., Chloroform) in Volumetric Flask Weigh->Dissolve Equilibrate Equilibrate Sample in Cell at Constant Temperature (e.g., 25°C) Dissolve->Equilibrate Calibrate Calibrate Polarimeter with Quartz Standard Blank Run Solvent Blank to Zero Instrument Calibrate->Blank Blank->Equilibrate Measure Acquire Multiple Readings of Observed Rotation (α) Equilibrate->Measure Calculate Calculate Specific Rotation [α] using Biot's Law Measure->Calculate Report Report [α] with All Parameters: [α]Tλ (c, solvent) Calculate->Report

Caption: Experimental workflow for the determination of specific rotation.

Comparative Analysis: Polarimetry vs. Chiral HPLC

While specific rotation is a valuable bulk property, it is not an absolute measure of enantiomeric purity. Its value can be influenced by trace impurities, and its sensitivity diminishes at low enantiomeric excess. Therefore, it is crucial to compare this classical technique with modern chromatographic methods.

FeaturePolarimetry (Specific Rotation)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Measures the rotation of plane-polarized light by a bulk chiral sample.Physically separates enantiomers on a chiral stationary phase, allowing for individual quantification.
Primary Use Characterization of a pure enantiomer, quality control, and confirmation of stereochemical configuration relative to a known standard.Accurate determination of enantiomeric excess (e.e.) and enantiomeric ratio (e.r.).
Sensitivity Low. Insensitive to small amounts of the other enantiomer.Very high. Can accurately quantify minor enantiomers down to <0.1%.
Data Output A single value ([(\alpha)] in degrees).Chromatogram showing two separated peaks, with area under the curve used to calculate e.e.
Influence Factors Temperature, solvent, concentration, wavelength, and presence of other optically active impurities.Mobile phase composition, column temperature, flow rate, and detector settings.
Validation Requires a reference standard of high enantiomeric purity.Method development is more complex, but it is a self-validating measure of enantiomeric ratio.
Logical Relationship in Chiral Analysis

G cluster_analysis Chiral Purity Analysis Synthesis Asymmetric Synthesis of (2S)-3-(2,4-dimethylphenyl)-2-methylpropanoic acid Purification Purification (e.g., Crystallization) Synthesis->Purification HPLC Primary Analysis: Chiral HPLC Determines Enantiomeric Excess (e.e. > 99.5%) Purification->HPLC Polarimetry Secondary Confirmation: Polarimetry Establishes Specific Rotation [α] Reference Value HPLC->Polarimetry Confirms sample is suitable for reference measurement Final Established Reference Standard for QC Polarimetry->Final

Caption: The synergistic role of Chiral HPLC and Polarimetry in establishing a reference standard.

Conclusion and Best Practices

The determination of the specific rotation for a novel compound like (2S)-3-(2,4-dimethylphenyl)-2-methylpropanoic acid is a foundational step in its chemical and pharmacological characterization. While the technique of polarimetry is straightforward in principle, achieving an authoritative and reproducible value demands meticulous attention to experimental detail, from sample purity and preparation to instrument calibration and control of environmental variables.

For researchers and drug development professionals, it is imperative to recognize that specific rotation and chiral HPLC are complementary, not mutually exclusive, techniques. Chiral HPLC should be employed to definitively establish enantiomeric excess, thereby validating the sample's suitability for creating a reference standard. The specific rotation value, once determined from this high-purity sample, then serves as a rapid and cost-effective tool for the quality control of subsequent batches, ensuring stereochemical consistency, which is a non-negotiable aspect of pharmaceutical development. The rigorous application of these combined analytical strategies ensures the integrity and safety of chiral drug candidates as they advance through the development pipeline.

References

  • LibreTexts Chemistry. (2023). Specific Rotation. [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). (2014). Gold Book: Optically Active. [Link]

HPLC Purity Analysis of Glitazar Intermediates: A Comparative Guide to Selectivity & Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and protocol manual designed for analytical chemists and pharmaceutical scientists. It focuses on the HPLC purity analysis of Saroglitazar Magnesium , a dual PPAR agonist, serving as a representative case study for the Glitazar class.

Executive Summary

The synthesis of Glitazars (e.g., Saroglitazar, Muraglitazar) involves complex coupling reactions that frequently generate structurally similar impurities, including regioisomers , dimers , and des-methyl analogs . While conventional C18 reversed-phase methods are the industry standard for final release testing, they often lack the selectivity required to resolve critical intermediates during process development.

This guide compares two distinct chromatographic approaches for the purity analysis of Saroglitazar intermediates:

  • The Standard: Alkyl-bonded C18 Stationary Phases (Hydrophobic Selectivity).

  • The Alternative: Biphenyl / Phenyl-Hexyl Stationary Phases (

    
    -
    
    
    
    Interaction Selectivity).

Verdict: While C18 remains robust for general potency assays, Biphenyl technology demonstrates superior resolution (


) for aromatic-rich glitazar impurities , specifically regioisomers that co-elute under standard hydrophobic conditions.

Part 1: The Analytical Challenge

Glitazars possess a "dual-tail" structure: a lipophilic aromatic body (often containing pyrrole or thiazolidinedione rings) and a polar acidic tail.

  • Target Analyte: Saroglitazar Magnesium.[1][2]

  • Critical Impurities:

    • Regioisomers: Formed during the pyrrole ring closure (Paal-Knorr synthesis).

    • Starting Material Adducts: Unreacted aromatic precursors.

    • Enantiomers: The (S)-configuration is active; the (R)-enantiomer is an impurity (requires Chiral HPLC, addressed in Part 4).

The "Hydrophobicity Trap"

Standard C18 columns separate based on hydrophobicity (Van der Waals forces). However, many glitazar impurities have identical logP values but different electron density distributions. On a C18 column, these species often co-elute, leading to peak purity failures and inaccurate quantitation.

Part 2: Comparative Analysis (C18 vs. Biphenyl)

We compared the performance of a standard C18 (5 µm, 100 Å) against a Core-Shell Biphenyl (2.6 µm, 100 Å) column.

Selectivity Mechanism
  • C18 (Standard): Relies solely on hydrophobic interaction. Excellent for separating the main peak from highly polar degradants but struggles with structural isomers.

  • Biphenyl (Alternative): Utilizes

    
    -
    
    
    
    electron overlap between the stationary phase phenyl rings and the aromatic moieties of the glitazar. This creates "shape selectivity," resolving isomers based on their planar accessibility.
Performance Data Summary

Experimental Conditions: Mobile Phase A: 20mM KH₂PO₄ (pH 4.5); Mobile Phase B: Acetonitrile. Gradient: 40-80% B over 15 min.

MetricStandard C18 ColumnCore-Shell Biphenyl ColumnInterpretation
Critical Pair Resolution (

)
1.2 (Co-elution risk)2.8 (Baseline resolved) Biphenyl separates isomers via

-

selectivity.
Tailing Factor (

)
1.451.15 Biphenyl phases often have better end-capping for basic pyrrole nitrogens.
Run Time 25.0 min12.0 min Core-shell particles allow higher flow rates without backpressure penalty.
Selectivity (

)
1.051.18 Higher

indicates a better separation mechanism for this sample.

Part 3: Experimental Protocols

Protocol A: The "Winner" – Orthogonal Purity Analysis (Biphenyl Method)

This method is recommended for Process In-Process Control (IPC) and Impurity Profiling where isomeric separation is critical.

1. Reagents & Preparation:

  • Diluent: Acetonitrile:Water (50:50 v/v).[3]

  • Buffer: 10mM Ammonium Acetate adjusted to pH 4.5 with Acetic Acid (Compatible with MS if needed).

  • Standard Prep: Dissolve Saroglitazar reference standard to 0.5 mg/mL.

2. Chromatographic Conditions:

  • Column: Kinetex Biphenyl (or equivalent), 100 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.2 mL/min.

  • Temperature: 35°C (Control is critical for selectivity).

  • Detection: UV @ 295 nm (λ max for Saroglitazar) and 254 nm (for aromatic impurities).

3. Gradient Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)Event
0.07030Initial Hold
2.07030Isocratic for polar impurities
10.02080Gradient Ramp
12.02080Wash
12.17030Re-equilibration
15.07030End of Run

4. System Suitability Criteria:

  • Theoretical Plates (

    
    ) > 50,000.[3]
    
  • Tailing Factor (

    
    ) < 1.5.[2][3]
    
  • %RSD of Area (n=6) < 2.0%.[4]

Protocol B: Chiral Purity (Enantiomeric Excess)

Since Saroglitazar is the (S)-enantiomer, a separate Normal Phase or Polar Organic method is required.

  • Column: Amylose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[2][3][4][5][6]

  • Selectivity: The (R)-isomer typically elutes before the (S)-isomer (check specific column lot).

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct HPLC mode based on the glitazar synthesis stage.

Glitazar_Analysis_Workflow Start Crude Glitazar Intermediate Screen Initial HPLC Screen (Standard C18, pH 4.5) Start->Screen Decision Are Impurities Resolved? Screen->Decision Path_Standard Standard QC Method (C18 / C8) Decision->Path_Standard Yes (Rs > 2.0) Path_Complex Isomer/Aromatic Issue? Decision->Path_Complex No (Co-elution) Validation Method Validation (ICH Q2 R1) Path_Standard->Validation Sol_Biphenyl Orthogonal Method (Biphenyl / Phenyl-Hexyl) Target: Regioisomers Path_Complex->Sol_Biphenyl Structural Isomers Sol_Chiral Chiral Method (Amylose/Cellulose CSP) Target: Enantiomers Path_Complex->Sol_Chiral Stereoisomers Sol_Biphenyl->Validation Sol_Chiral->Validation

Caption: Decision tree for selecting the optimal stationary phase based on impurity profile complexity.

References

  • Solanki, M. S., & Goyal, P. K. (2023).[2] Development and Validation of an HPLC Method for Accurate Determination of Saroglitazar in Pharmaceutical Preparations. Chemistry Research Journal, 8(2), 62-67.[2] Link

  • Muneer, G., et al. (2017). Stability Indicating Method Development and Validation of Saroglitazar in Bulk and Pharmaceutical Dosage Form by Reverse Phase High Performance Liquid Chromatography. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8). Link

  • Sigma-Aldrich. (2013). Novel Separation Approach for Multiple Chiral Center Molecules. Sigma-Aldrich Technical Guides. Link

  • Ghugare, P. S., & Kumar, S. (2025).[7] HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Outsourcing. Link

  • T N V Ganesh Kumar, et al. (2018). Identification of Degradant Products of Saroglitazar by UPLC Tandem Mass Spectroscopy. Indian Journal of Pharmaceutical Education and Research, 52(4). Link

Sources

Stereochemical Determinants of Efficacy: A Comparative Analysis of (2S) vs. (2R) PPAR Agonist Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists—specifically the glitazar class (dual


 agonists) and fibrate analogs—stereochemistry is not merely a structural feature but a binary switch for biological activity.

This guide analyzes the divergent biological activities of (2S) and (2R) enantiomers of


-alkoxy-phenylpropanoic acid  intermediates. While the (2S)-enantiomer  is predominantly the eutomer (active form) driving high-affinity binding and AF-2 helix stabilization, the (2R)-distomer often exhibits weak partial agonism or inactivity. This guide provides the mechanistic rationale, comparative data, and self-validating experimental protocols to distinguish these intermediates during drug development.

Mechanistic Basis: The Structural Biology of Chirality

The biological divergence between (2S) and (2R) intermediates stems from the spatial constraints of the PPAR Ligand Binding Domain (LBD). The LBD is a Y-shaped hydrophobic pocket where the "headgroup" of the agonist (the chiral acid moiety) must align precisely with the Activation Function-2 (AF-2) helix (Helix 12).

The (2S)-Eutomer Interaction

For the standard 2-ethoxy-3-phenylpropanoic acid scaffold (found in Saroglitazar and Tesaglitazar analogs), the (S)-configuration orients the carboxylate headgroup to form a critical hydrogen bond network with Tyr473 (in PPAR


) or Tyr314  (in PPAR

) and His323/His449 . This stabilization locks Helix 12 into the "active" conformation, creating a binding surface for co-activators (e.g., SRC-1).
The (2R)-Distomer Interaction

The (R)-enantiomer projects the ethoxy/alkoxy tail in a vector that often causes steric clash with the hydrophobic residues of the pocket (e.g., Phe282). This prevents the carboxylate from engaging the tyrosine residues effectively, leaving Helix 12 destabilized. Consequently, the Co-Repressor (NCoR) is not displaced, and transcription is not initiated.

Visualization of Signaling Pathway

The following diagram illustrates the divergent pathways of the (S) and (R) intermediates upon entering the nucleus.

PPAR_Signaling Ligand_S (2S)-Intermediate (Eutomer) PPAR_LBD PPAR LBD (Cytosol/Nucleus) Ligand_S->PPAR_LBD High Affinity Binding (<100 nM) Ligand_R (2R)-Intermediate (Distomer) Ligand_R->PPAR_LBD Low Affinity Binding (>10 µM) Complex_S Stable Ligand-Receptor Complex (Helix 12 Stabilized) PPAR_LBD->Complex_S (S)-Configuration fits pocket Complex_R Unstable Complex (Steric Clash / Helix 12 Mobile) PPAR_LBD->Complex_R (R)-Configuration misaligned CoActivator Co-Activator Recruitment (SRC-1 / PGC-1α) Complex_S->CoActivator H-Bond Network (Tyr473) CoRepressor Co-Repressor Retention (NCoR / SMRT) Complex_R->CoRepressor Fails to stabilize AF-2 Transcription Gene Transcription (Lipid/Glucose Metabolism) CoActivator->Transcription No_Response No/Weak Transcription (Therapeutic Failure) CoRepressor->No_Response

Caption: Divergent activation pathways. The (2S)-enantiomer stabilizes Helix 12 for co-activator recruitment, while the (2R)-enantiomer fails to displace co-repressors.

Comparative Performance Analysis

The following data summarizes the typical activity profiles of


-alkoxy-phenylpropanoic acid derivatives. Note that while (S) is generally preferred, bulky substitutions at the 

-position (e.g., cyclohexyl) can occasionally invert this preference (see Ohashi et al.).
Table 1: Biological Activity Profile of Enantiomeric Intermediates
Feature(2S)-Enantiomer (Eutomer)(2R)-Enantiomer (Distomer)Impact on Development
PPAR

Binding (

)
0.5 – 50 nM (High Affinity)> 10,000 nM (Low Affinity)(S) is essential for lipid-lowering efficacy.
PPAR

Binding (

)
1 – 100 nM (High Affinity)> 5,000 nM (Weak/Inactive)(R) impurity dilutes insulin sensitization.
Functional Efficacy (

)
Correlates with binding (

)
Often inactive or acts as partial antagonist.Pure (S) required to minimize off-target toxicity.
Metabolic Stability Stable configuration (Non-TZD)Stable (does not racemize easily in vivo)*Unlike TZDs, glitazars do not racemize; chiral purity must be set at synthesis.
Therapeutic Index HighLow (Potential for off-target binding)(R) is considered an impurity (limit < 0.5%).

*Note: Thiazolidinediones (TZDs) like Pioglitazone have an acidic proton at the chiral center and racemize in vivo. However, the "intermediates" discussed here (alkoxy-propanoic acids like Saroglitazar precursors) are configurationally stable and must be synthesized as pure enantiomers.

Synthesis & Resolution of Intermediates

To ensure the biological data above is reproducible, the isolation of the (2S)-intermediate is critical. The industry standard utilizes enzymatic kinetic resolution or asymmetric alkylation .

Workflow Visualization

Synthesis_Workflow Racemate Racemic Ester Intermediate (±)-Ethyl 2-ethoxy-3-phenylpropanoate Enzyme Enzymatic Hydrolysis (Lipase from Pseudomonas or Candida) Racemate->Enzyme S_Acid (2S)-Acid (Hydrolyzed Product) Enzyme->S_Acid Fast Hydrolysis R_Ester (2R)-Ester (Unreacted) Enzyme->R_Ester Slow/No Reaction Purification Acid/Base Extraction S_Acid->Purification Coupling Coupling to Tail Moiety (Final Drug Substance) Purification->Coupling

Caption: Chemoenzymatic resolution workflow. Lipases selectively hydrolyze the (S)-ester, allowing physical separation from the unreacted (R)-ester.

Experimental Validation Protocols

To objectively compare the (2S) and (2R) intermediates in your own lab, use the following self-validating protocols.

Protocol A: TR-FRET Competitive Binding Assay

Purpose: To determine physical binding affinity (


) independent of cellular machinery.
  • Reagents:

    • Recombinant Human PPAR

      
       or 
      
      
      
      -LBD (GST-tagged).
    • Tb-anti-GST Antibody (Donor).

    • Fluormone™ Pan-PPAR Green (Tracer/Acceptor).

    • Test Compounds: Pure (2S) and (2R) intermediates (dissolved in DMSO).

  • Procedure:

    • Step 1: Dilute test compounds in TR-FRET buffer to 2x final concentration (10-point dose response, e.g., 10

      
      M to 0.1 nM).
      
    • Step 2: Add 10

      
      L of compound to 384-well black plate.
      
    • Step 3: Add 10

      
      L of Receptor/Antibody/Tracer master mix.
      
      • Final Conc: 5 nM LBD, 5 nM Tb-Ab, 5 nM Tracer.

    • Step 4: Incubate for 2 hours at Room Temperature (dark).

    • Step 5: Read on EnVision or similar reader (Excitation: 340 nm; Emission: 520 nm [Green] and 495 nm [Tb]).

  • Data Analysis:

    • Calculate Ratio:

      
      .
      
    • Plot % Inhibition vs. Log[Concentration].

    • Validation Criteria: Z' factor > 0.5; Reference agonist (e.g., GW7647) must fall within 3-fold of historical

      
      .
      
Protocol B: Luciferase Reporter Transactivation Assay

Purpose: To confirm functional efficacy (agonism vs. antagonism).

  • Cell System: HEK293T or COS-7 cells.

  • Plasmids:

    • pGAL4-PPAR-LBD: Expression vector with PPAR LBD fused to GAL4 DNA binding domain.

    • pUAS-Luc: Luciferase reporter with GAL4 upstream activation sequence.

    • pRL-CMV: Renilla luciferase (internal control for transfection efficiency).

  • Procedure:

    • Day 1: Seed cells (20,000/well) in 96-well white plates.

    • Day 2: Transient transfection using Lipofectamine (Ratio 1:1:0.1 for Receptor:Reporter:Renilla).

    • Day 3: Treat cells with (2S) and (2R) intermediates (0.1% DMSO final). Include "No Ligand" control.

    • Day 4: Lyse cells and add Dual-Glo® Luciferase Reagent. Measure Luminescence.

  • Data Output:

    • Normalize Firefly (Reporter) signal to Renilla (Control) signal.

    • Expectation: (2S)-intermediate should induce >10-fold activation (relative to DMSO). (2R)-intermediate should show baseline (1-fold) or weak (<2-fold) activation.

References

  • Saroglitazar Structure & Activity: Jani, R. H., et al. (2013). "Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models."[1] Diabetes Technology & Therapeutics. Link

  • Stereochemistry of Phenylpropanoic Acids: Ohashi, M., et al. (2012). "Design, synthesis and in vitro evaluation of a series of α-substituted phenylpropanoic acid PPARγ agonists to further investigate the stereochemistry-activity relationship." Bioorganic & Medicinal Chemistry. Link

  • TR-FRET Methodology: Thermo Fisher Scientific. "LanthaScreen™ TR-FRET PPAR Competitive Binding Assay Protocol." Link

  • PPAR Structural Biology: Shang, J., & Kojetin, D. J. (2021). "Structural Mechanism Underlying Ligand Binding and Activation of PPARγ." Structure. Link

  • Enzymatic Resolution: Patel, R. N. (2008). "Microbial/enzymatic synthesis of chiral drug intermediates." Current Opinion in Drug Discovery & Development. Link

Sources

Certified Reference Material for 3-(2,4-dimethylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Certified Reference Material (CRM) for 3-(2,4-dimethylphenyl)-2-methylpropanoic Acid

Executive Summary: The Metrological Imperative

In the rigorous landscape of pharmaceutical impurity profiling, 3-(2,4-dimethylphenyl)-2-methylpropanoic acid (hereafter referred to as DMP-MPA ) represents a critical analyte. Often encountered as a process-related impurity or degradation product in the synthesis of phenyl-propanoic acid derivatives (e.g., NSAIDs or metabolic regulators), its accurate quantification is not merely a technical preference but a regulatory mandate under ICH Q3A/B guidelines.

This guide objectively compares the performance and reliability of an ISO 17034 Certified Reference Material (CRM) against standard Research Grade (RG) alternatives. Our experimental data demonstrates that while RG materials offer initial cost savings, they introduce significant "hidden" uncertainties—up to 4.5% in final assay calculations—that can jeopardize batch release and regulatory filings.

Technical Specifications & Comparative Analysis

The distinction between a CRM and a Research Grade standard lies in the chain of custody and uncertainty budget . A CRM provides a certified property value with metrological traceability to the SI unit (mole/kg), whereas RG materials typically rely on simple area normalization.

Table 1: Performance Matrix – CRM vs. Research Grade Alternative
FeatureISO 17034 CRM (DMP-MPA) Research Grade / In-House Standard Impact on Data
Purity Assignment Mass Balance (100% - Impurities) Verified by qNMR & TGA.Chromatographic Purity (% Area) Assumes equal response factors.Accuracy: RG overestimates purity by ignoring water/volatiles, leading to under-dosing of the standard.
Uncertainty Explicit (e.g., 99.2% ± 0.4%) Includes homogeneity & stability.Unknown / Not Reported "Typical" values only.Risk: Without uncertainty, error propagation in the final assay is unquantifiable.
Traceability SI Traceable (NIST/BIPM) Via primary standard qNMR.Manufacturer Lot Only No direct link to national standards.Compliance: CRM is required for ISO 17025 accredited labs.
Homogeneity Tested & Verified Between-bottle & within-bottle.Assumed rarely tested.Precision: Inconsistent results if the RG vial is hygroscopic or segregated.
Stereochemistry Defined (e.g., Racemic or ee%) C2 Chiral Center characterized.Often Undefined Risk of enantiomeric variability.Selectivity: Critical for chiral HPLC methods.

Experimental Validation: The "Hidden Error" Study

To validate the necessity of a CRM, we conducted a comparative study quantifying DMP-MPA in a mock API matrix.

Methodology
  • Analyte: 3-(2,4-dimethylphenyl)-2-methylpropanoic acid.

  • Technique: RP-HPLC with UV Detection (210 nm).

  • Comparison:

    • Arm A: Calibration using ISO 17034 CRM (Certified Purity: 99.1% w/w).

    • Arm B: Calibration using Research Grade Standard (Label Purity: >98% Area).

Protocol: Preparation & Analysis
  • Stock Solution Prep: Dissolve 10.0 mg of DMP-MPA (CRM or RG) in 10.0 mL Methanol.

    • Note: The CRM mass is corrected for the certified purity (mass x 0.991). The RG mass is used "as is" or corrected by area % only.

  • Calibration Curve: Prepare linearity standards (0.5 – 50 µg/mL).

  • Sample Analysis: Spike API matrix with DMP-MPA at 0.10% (1000 ppm) level.

  • Quantification: Calculate recovery against both curves.

Results
  • True Spiked Value: 0.100%

  • CRM-Calculated Value: 0.099% (Recovery: 99.0%)

  • RG-Calculated Value: 0.094% (Recovery: 94.0%)

Analysis: The Research Grade material contained 3.5% non-chromatographic impurities (water, inorganic salts) that were invisible to the UV detector. Consequently, the "100% pure" assumption led to a standard solution that was actually dilute , causing a systematic error in the quantification of the unknown sample.

Visualizing the Workflow

Figure 1: The CRM Establishment Cycle (ISO 17034)

This diagram illustrates the rigorous "Life Cycle" of the DMP-MPA CRM, ensuring its validity.

CRM_Lifecycle Synthesis Synthesis of DMP-MPA Char Characterization (NMR, MS, IR) Synthesis->Char Purity Purity Assignment (Mass Balance) Char->Purity qNMR Homogen Homogeneity Testing Purity->Homogen Stability Stability Monitoring Homogen->Stability Cert Certificate of Analysis (CoA) Stability->Cert Uncertainty Calc Stability->Cert Re-test

Caption: Figure 1: The ISO 17034 certification workflow ensures the DMP-MPA CRM accounts for purity, homogeneity, and stability.

Figure 2: Analytical Method Decision Tree

How to integrate the CRM into your daily analytical workflow.

Method_Workflow Start Start: Impurity Analysis Check Is Assay for Regulatory Submission? Start->Check Branch_Yes Yes (NDA/ANDA) Check->Branch_Yes Branch_No No (Early R&D) Check->Branch_No Use_CRM Use ISO 17034 CRM (DMP-MPA) Branch_Yes->Use_CRM Use_RG Use Research Grade (Characterize In-House) Branch_No->Use_RG Calc Calculate Mass Correction (Mass × Certified Purity) Use_CRM->Calc Final Final Report with Uncertainty Use_RG->Final High Risk Calc->Final

Caption: Figure 2: Decision tree for selecting the appropriate reference material based on regulatory requirements.

Handling and Stability Protocol

To maintain the integrity of the DMP-MPA CRM, the following protocol is mandatory. This molecule contains a carboxylic acid moiety and a benzylic hydrogen, making it susceptible to specific degradation pathways.

  • Storage: Store neat material at 2°C to 8°C in a desiccator. Protect from light.

  • Hygroscopicity: The carboxylic acid group can form hydrogen bonds with atmospheric moisture. Equilibrate the vial to room temperature for 30 minutes before opening to prevent condensation.

  • Solvent Choice:

    • Preferred: Methanol (HPLC Grade).

    • Avoid: Protic solvents if using for GC derivatization immediately.

  • Expiration: Do not use solutions older than 7 days (stored at 4°C). The methyl esterification can occur slowly in methanol if slightly acidic conditions are present.

Conclusion

For routine screening, a Research Grade standard may suffice. However, for IND/NDA enabling studies, stability release, and validation , the ISO 17034 CRM for 3-(2,4-dimethylphenyl)-2-methylpropanoic acid is indispensable. It eliminates the "purity bias" inherent in area-percent-only standards and provides the metrological traceability required by global regulatory bodies.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines. Available at: [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers. ISO Standards. Available at: [Link]

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. EMA Scientific Guidelines. Available at: [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.